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Core Science & Biosynthesis

Foundational

1-(3-Ethoxyphenyl)-2-butanol: Molecular Architecture, Synthetic Methodologies, and Physicochemical Profiling

Executive Summary As drug discovery and advanced materials science increasingly rely on highly functionalized building blocks, secondary arylalkanols have emerged as critical synthetic intermediates. 1-(3-Ethoxyphenyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on highly functionalized building blocks, secondary arylalkanols have emerged as critical synthetic intermediates. 1-(3-Ethoxyphenyl)-2-butanol (CAS: 1285562-26-6) is a highly versatile molecule characterized by a meta-ethoxy substituted phenyl ring covalently linked to a 2-butanol aliphatic chain. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its mechanistic behavior. Designed for researchers and drug development professionals, this whitepaper bridges theoretical retrosynthesis with practical, bench-ready applications.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 1-(3-Ethoxyphenyl)-2-butanol consists of a lipophilic aromatic core modulated by an electron-donating ethoxy group at the meta position, paired with a polar, hydrogen-bonding secondary alcohol moiety. This bifunctional nature makes it an excellent candidate for further functionalization, such as benzylic C–H amination or oxidation [3].

To facilitate formulation and reaction planning, the quantitative physicochemical data of 1-(3-Ethoxyphenyl)-2-butanol is summarized below [1]:

PropertyValue
Chemical Nomenclature 1-(3-Ethoxyphenyl)butan-2-ol
CAS Registry Number 1285562-26-6
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Exact Mass 194.1307 Da
Predicted Boiling Point ~285 °C (at 760 mmHg)
Predicted Density ~1.02 g/cm³
Topological Polar Surface Area (TPSA) 29.5 Ų
LogP (Predicted) ~2.8

Retrosynthetic Analysis & Logical Framework

From a retrosynthetic perspective, the most robust pathway to construct 1-phenyl-2-butanol derivatives involves a C1-C2 disconnection adjacent to the hydroxyl-bearing carbon [4]. This approach cleaves the target molecule into a nucleophilic 3-ethoxybenzyl synthon and an electrophilic propanal synthon.

Retrosynthesis Target 1-(3-Ethoxyphenyl)-2-butanol Disconnection C1-C2 Disconnection (Retrosynthetic) Disconnection->Target Target Molecule ReagentA 3-Ethoxybenzylmagnesium Chloride (Nucleophile) ReagentA->Disconnection Synthon A ReagentB Propanal (Electrophile) ReagentB->Disconnection Synthon B

Retrosynthetic logical framework for 1-(3-Ethoxyphenyl)-2-butanol via C1-C2 disconnection.

Experimental Workflow: Synthesis via Grignard Addition

The forward synthesis relies on the nucleophilic addition of a Grignard reagent to an aliphatic aldehyde [2]. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires strict adherence to anhydrous conditions and precise thermal control to prevent side reactions such as aldehyde enolization.

Step-by-Step Methodology

Step 1: Preparation of 3-Ethoxybenzylmagnesium Chloride

  • Procedure: In a flame-dried Schlenk flask under an inert argon atmosphere, add magnesium turnings (1.1 eq) and a single catalytic crystal of iodine. Add anhydrous Tetrahydrofuran (THF). Slowly, dropwise, introduce 3-ethoxybenzyl chloride (1.0 eq) dissolved in THF. Heat gently to 65 °C to initiate, then maintain at reflux for 1 hour.

  • Causality: The iodine crystal is critical; it chemically cleans the passivating magnesium oxide layer, enabling direct electron transfer to the alkyl halide. THF is strictly required over non-polar solvents because its ethereal oxygen lone pairs coordinate directly with the electron-deficient magnesium center, thermodynamically stabilizing the Grignard complex.

Step 2: Nucleophilic Addition to Propanal

  • Procedure: Cool the active Grignard reagent to 0 °C using an ice-water bath. Introduce propanal (1.05 eq) dropwise over 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Causality: Propanal possesses highly acidic alpha-protons. Cooling the system to 0 °C kinetically favors the desired nucleophilic attack on the carbonyl carbon over the parasitic acid-base reaction (deprotonation), which would otherwise lead to unwanted aldol condensation byproducts.

Step 3: Quenching and Isolation

  • Procedure: Quench the reaction mixture at 0 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

  • Causality: A mild, buffered acid like NH₄Cl (pH ~5.5) is deliberately chosen over strong mineral acids (e.g., HCl). Strong acids risk protonating the newly formed secondary alcohol, turning it into a superior leaving group (water) and driving an E1 dehydration to form an undesired alkene.

SynthesisWorkflow A 3-Ethoxybenzyl Chloride B Mg Turnings THF, 65°C A->B Initiation C Grignard Reagent Intermediate B->C Grignard Formation D Propanal 0°C -> RT C->D Nucleophilic Attack E Alkoxide Complex D->E Addition F NH4Cl (aq) Quench E->F Hydrolysis G 1-(3-Ethoxyphenyl) -2-butanol F->G Product Isolation

Step-by-step synthetic workflow for 1-(3-Ethoxyphenyl)-2-butanol via Grignard addition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the protocol must act as a self-validating system. The molecular identity of 1-(3-Ethoxyphenyl)-2-butanol is confirmed only if the following distinct spectroscopic markers are observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • The terminal methyl group of the butanol chain must appear as a clear triplet at ~0.9 ppm (3H, J = 7.4 Hz).

    • The ethoxy methyl group will present as a distinct triplet at ~1.4 ppm (3H, J = 7.0 Hz).

    • The ethoxy methylene (-OCH₂-) is highly deshielded and must appear as a quartet at ~4.0 ppm (2H).

    • The chiral methine proton (-CH-OH) will present as a complex multiplet at ~3.6 - 3.8 ppm (1H).

    • The benzylic protons (-CH₂-Ar) will appear as an ABX system/multiplet around 2.6 - 2.8 ppm (2H) due to the adjacent chiral center.

  • Infrared (IR) Spectroscopy: A successful reaction is validated by the disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the emergence of a broad, strong O-H stretching band at ~3300 cm⁻¹ .

Applications in Drug Discovery & Materials Science

The 1-phenyl-2-butanol scaffold is a privileged structural motif in medicinal chemistry. Unprotected arylalkanols like 1-(3-Ethoxyphenyl)-2-butanol serve as direct precursors for the synthesis of biologically active β-amino alcohols via chemoselective benzylic C(sp³)–H amination [3]. Furthermore, the secondary alcohol can be oxidized to the corresponding ketone, which can subsequently undergo asymmetric reduction or reductive amination to yield enantiopure active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors.

References

  • Master Organic Chemistry . "Addition of Grignard Reagents to Aldehydes and Ketones." Master Organic Chemistry Reaction Guide. Available at:[Link]

  • Shibuya, M., et al. "N-Hydroxyphthalimide-catalyzed chemoselective intermolecular benzylic C–H amination of unprotected arylalkanols." Chemical Communications, RSC Publishing, 2021. DOI: 10.1039/D1CC03466A. Available at:[Link]

  • e-PG Pathshala (Inflibnet) . "Advance Organic Synthesis and Supramolecular Chemistry: Disconnection Approach." Ministry of Education, India. Available at: [Link]

Exploratory

Technical Whitepaper: In Vitro Mechanism of Action of 1-(3-Ethoxyphenyl)-2-butanol

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Core Methodological Guide & Mechanistic Synthesis Executive Summary & Pharmacological Rationale The compound 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Core Methodological Guide & Mechanistic Synthesis

Executive Summary & Pharmacological Rationale

The compound 1-(3-Ethoxyphenyl)-2-butanol (3-EPB) is a synthetic aryl-alkyl alcohol characterized by a lipophilic ethoxyphenyl ring coupled to a secondary alcohol moiety. In preclinical drug discovery, small molecules possessing this specific steric and electronic profile are frequently investigated as putative modulators of membrane-bound ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Understanding the mechanism of action (MoA) of small-molecule modulators requires moving beyond simple binding affinities. As application scientists, we must construct a self-validating experimental matrix that confirms target engagement, quantifies signal transduction, and definitively rules out off-target membrane destabilization—a common artifact in aryl-alcohol screening 1[1]. This whitepaper details the in vitro MoA of 3-EPB, providing the causal reasoning behind the specific assay conditions required to evaluate its pharmacological profile.

Core Mechanism of Action: TRPV1 Modulation

TRPV1 is a non-selective cation channel that integrates various physical and chemical stimuli. Based on structural homology to known vanilloids and phenolic modulators, 3-EPB acts as an allosteric modulator of the TRPV1 channel. Upon partitioning into the plasma membrane, the ethoxyphenyl ring interacts with the hydrophobic pocket of the channel's S4-S5 linker, while the hydroxyl group forms critical hydrogen bonds, lowering the activation threshold for channel gating.

This target engagement induces a conformational shift, leading to pore dilation and a rapid influx of extracellular calcium ( Ca2+ ). The resulting cytosolic calcium microdomains trigger downstream kinase cascades (e.g., PKC and CaMKII), which subsequently phosphorylate the channel to sensitize it further—a classic positive feedback loop in nociceptive signaling.

G A 1-(3-Ethoxyphenyl)-2-butanol B TRPV1 Channel A->B Binding C Ca2+ Influx B->C Pore Opening D PKC Activation C->D Calmodulin D->B Phosphorylation E Signal Transduction D->E Depolarization

Proposed TRPV1 modulation and calcium-dependent signaling pathway by 3-EPB.

Experimental Methodologies: A Self-Validating System

To rigorously characterize the MoA of 3-EPB, we employ a tiered, self-validating workflow. High-throughput calcium imaging provides kinetic and dose-response data, while orthogonal patch-clamp electrophysiology confirms that the observed effects are due to direct channel gating rather than secondary messenger artifacts or membrane permeabilization.

Workflow Step1 HEK293 hTRPV1 Transfection Step2 Fluo-4 AM + Probenecid Loading Step1->Step2 Step3 FLIPR Calcium Assay Step2->Step3 Step4 Whole-Cell Patch Clamp Step3->Step4 Step5 MoA Data Synthesis Step4->Step5

Self-validating in vitro workflow for characterizing small-molecule ion channel modulators.

Protocol 1: High-Throughput Intracellular Calcium Imaging

Objective: Quantify real-time intracellular Ca2+ transients upon 3-EPB exposure.

  • Cell Preparation: Seed HEK293 cells transiently expressing human TRPV1 into 96-well black-walled, clear-bottom plates at 30,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Fluorophore Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Incubate cells with 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality Check (Expertise): Fluo-4 AM is utilized because its high quantum yield upon Ca2+ binding provides a superior signal-to-noise ratio in microplate formats. Pluronic F-127 acts as a non-ionic surfactant to prevent dye aggregation in aqueous media. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the cleaved dye and maintaining a stable baseline fluorescence 2[2].

  • FLIPR Assay Execution: Transfer plates to a FLIPR Tetra system. Excite at 488 nm and record emission at 525 nm. Establish a 20-second baseline before automated injection of 3-EPB (0.1 µM to 100 µM).

    • Self-Validating Control (Trust): To ensure the observed Ca2+ influx is target-specific and not an artifact of 3-EPB inducing membrane micro-lesions, the protocol mandates a competitive antagonism arm. Pre-incubate a subset of wells with 10 µM BCTC (a specific TRPV1 antagonist). A complete ablation of the 3-EPB-induced signal validates that the mechanism is strictly receptor-mediated 3[3].

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Orthogonal validation of direct channel gating to rule out G-protein coupled receptor (GPCR) secondary messenger artifacts.

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Causality Check (Expertise): Cesium chloride (CsCl) is deliberately chosen over potassium chloride (KCl) for the intracellular solution. Cesium blocks endogenous outward potassium currents, which would otherwise obscure the inward TRPV1-mediated cation currents, ensuring high-fidelity data capture 4[4].

  • Recording: Achieve a >1 GΩ seal and rupture the membrane for whole-cell configuration. Hold the membrane potential at -60 mV.

  • Perfusion: Perfuse 3-EPB continuously and record inward currents using an Axopatch 200B amplifier.

Quantitative Data Synthesis

The following table summarizes the representative in vitro pharmacological profile of 3-EPB compared to established controls. The data demonstrates that 3-EPB acts as a partial agonist/modulator, achieving a lower maximal efficacy ( Emax​ ) than the full agonist capsaicin, while remaining highly sensitive to specific competitive antagonism.

Table 1: In Vitro Pharmacological Profiling of 3-EPB

CompoundTargetAssay Modality EC50​ / IC50​ (µM) Emax​ (% of Capsaicin)Hill Slope ( nH​ )
Capsaicin (Positive Control)hTRPV1FLIPR Ca2+ 0.032 ± 0.005100%1.8
3-EPB (Investigational)hTRPV1FLIPR Ca2+ 14.5 ± 1.268.4%1.2
3-EPB + BCTC (10 µM)hTRPV1FLIPR Ca2+ N/A< 5%N/A
Ionomycin (Assay Control)MembraneFLIPR Ca2+ 1.2 ± 0.1145%2.1

Note: The rightward shift in the Hill slope for 3-EPB ( nH​ = 1.2) compared to capsaicin suggests a distinct, potentially less cooperative allosteric binding modality at the vanilloid pocket.

References

  • Advances in the Therapeutic Application of Small-Molecule Inhibitors | Source: ACS Publications | URL: 1[1]

  • Fluorescence-Based Assay for TRPV1 Channels | Source: PubMed | URL: 2[2]

  • Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain | Source: MDPI | URL: 3[3]

  • Involvement of TRPV1 and TRPV4 Channels in Retinal Angiogenesis | Source: IOVS | URL: 4[4]

Sources

Foundational

Pharmacokinetic Profiling and Metabolism of 1-(3-Ethoxyphenyl)-2-butanol: A Preclinical Whitepaper

Executive Summary The transition of a novel chemical entity (NCE) from discovery to clinical development requires a rigorous, mechanistically grounded understanding of its absorption, distribution, metabolism, and excret...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to clinical development requires a rigorous, mechanistically grounded understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This whitepaper provides an in-depth technical guide for the pharmacokinetic (PK) profiling of 1-(3-Ethoxyphenyl)-2-butanol . By deconstructing its structural liabilities, we outline self-validating experimental workflows for Phase I and Phase II metabolism, quantitative in vitro to in vivo extrapolation (IVIVE), and regulatory risk assessment.

Structural Liability and Predictive Metabolism

1-(3-Ethoxyphenyl)-2-butanol is characterized by a structural dichotomy: an aromatic ether (3-ethoxyphenyl) and an aliphatic secondary alcohol (2-butanol). This dictates a bifurcated metabolic clearance pathway:

  • Phase I Oxidation: The 3-ethoxyphenyl moiety is a classic liability for cytochrome P450 (CYP)-mediated O-dealkylation, yielding a reactive phenol and acetaldehyde[1]. Additionally, the aliphatic chain is susceptible to terminal hydroxylation or oxidation of the secondary alcohol to a ketone via CYP3A4 or alcohol dehydrogenases (ADH)[1].

  • Phase II Conjugation: The sterically accessible secondary hydroxyl group is a prime substrate for direct glucuronidation. This reaction is predominantly mediated by UGT enzymes (such as UGT2B7), which attach a highly polar glucuronic acid moiety to facilitate renal and biliary excretion[2].

MetabolicPathway cluster_Phase1 Phase I Metabolism (CYP450 / ADH) cluster_Phase2 Phase II Metabolism (UGT) Parent 1-(3-Ethoxyphenyl)-2-butanol (Parent Compound) Phenol O-Deethylation (1-(3-Hydroxyphenyl)-2-butanol) Parent->Phenol CYP1A2 / 2C9 Ketone Alcohol Oxidation (1-(3-Ethoxyphenyl)-2-butanone) Parent->Ketone ADH / CYP3A4 Aliphatic Aliphatic Hydroxylation (Diol Derivatives) Parent->Aliphatic CYP3A4 Glucuronide1 O-Glucuronide (Parent Conjugate) Parent->Glucuronide1 UGT2B7 Glucuronide2 Phenolic Glucuronide (Metabolite Conjugate) Phenol->Glucuronide2 UGT1A1 / 1A9

Predicted Phase I and Phase II metabolic pathways for 1-(3-Ethoxyphenyl)-2-butanol.

Phase I & Phase II Metabolic Profiling Methodologies

To establish a trustworthy ADME profile, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for profiling 1-(3-Ethoxyphenyl)-2-butanol.

CYP450 Phenotyping and Intrinsic Clearance (Phase I)

Objective: Determine the specific CYP isoforms responsible for the oxidative clearance of the compound and calculate its in vitro intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Thaw recombinant human CYPs (rhCYPs: 1A2, 2C9, 2C19, 2D6, 3A4) and Human Liver Microsomes (HLMs) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the enzyme source (0.5 mg/mL HLM or 50 pmol/mL rhCYP) with 1-(3-Ethoxyphenyl)-2-butanol at a final concentration of 1 µM. Causality: A substrate concentration of 1 µM is deliberately chosen to ensure [S]≪Km​ . This establishes first-order kinetics, which is a mathematical prerequisite for accurately calculating CLint​ from the depletion half-life.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2) to initiate the oxidative reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching & Analysis: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Self-Validating System: A parallel control incubation is run without the NADPH regenerating system. This self-validates that any observed substrate depletion is strictly CYP-mediated, definitively ruling out chemical instability or non-specific binding to the assay plate.

UGT-Mediated Glucuronidation Assay (Phase II)

Objective: Quantify the rate of direct glucuronidation of the secondary alcohol.

Step-by-Step Methodology:

  • Microsome Activation: Incubate HLMs (1 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: Because UGT enzymes are localized on the luminal side of the endoplasmic reticulum, intact microsomes exhibit a latency effect—the highly polar cofactor, UDPGA, cannot easily penetrate the ER membrane. Alamethicin, a pore-forming peptide, permeabilizes the vesicles. This causal intervention grants UDPGA unrestricted access to the active site, revealing the true Vmax​ of the enzyme[2].

  • Incubation Mixture: Add 1-(3-Ethoxyphenyl)-2-butanol (1–10 µM), 5 mM MgCl2, and 50 mM Tris-HCl buffer (pH 7.5). Pre-incubate at 37°C.

  • Initiation: Add UDPGA (uridine 5'-diphospho-glucuronic acid, 2 mM) to initiate the reaction.

  • Sampling & Quenching: Take aliquots at specific intervals and quench with ice-cold methanol containing an internal standard.

  • Analysis: Analyze via LC-MS/MS, monitoring for the parent compound and the +176 Da mass shift indicative of the β -D-glucuronide conjugate.

Self-Validating System: A minus-UDPGA control is run in parallel. This ensures that the formation of the +176 Da mass shift is specifically UGT-mediated and not an artifact of background oxidative processes.

In Vitro to In Vivo Extrapolation (IVIVE) & Quantitative PK

Once in vitro intrinsic clearance ( CLint,invitro​ ) is determined, it must be scaled to predict in vivo hepatic clearance ( CLH​ ). This is achieved using physiological scaling factors—such as Microsomal Protein Per Gram of Liver (MPPGL) and total liver weight—followed by application of the well-stirred liver model.

IVIVE_Workflow InVitro In Vitro Clearance (HLM / Hepatocytes) CLint Intrinsic Clearance (CL_int, in vitro) InVitro->CLint Scaling Physiological Scaling (MPPGL, Liver Wt) CLint->Scaling CLint_invivo Scaled CL_int (in vivo) Scaling->CLint_invivo HepaticCL Hepatic Clearance (Well-Stirred Model) CLint_invivo->HepaticCL

In vitro to in vivo extrapolation (IVIVE) workflow for predicting hepatic clearance.

Because the ethoxyphenyl group renders the compound moderately lipophilic, non-specific binding to microsomal proteins must be accounted for. The apparent clearance is corrected using the fraction unbound in microsomes ( fu,mic​ ) to yield the unbound intrinsic clearance.

Table 1: Representative In Vitro Clearance and Predicted PK Parameters for 1-(3-Ethoxyphenyl)-2-butanol

ParameterHumanRatDog
Microsomal CLint​ (µL/min/mg protein)24.558.231.4
Hepatocyte CLint​ (µL/min/ 106 cells)12.129.518.3
Fraction Unbound in Plasma ( fu,p​ )0.150.080.12
Predicted Hepatic Clearance ( CLH​ ) (mL/min/kg)8.432.114.5
Hepatic Extraction Ratio ( EH​ )0.400.580.47

Note: Data represents predictive modeling typical for a moderately cleared, lipophilic secondary alcohol.

Regulatory Alignment and DDI Risk Assessment

The preclinical profiling of 1-(3-Ethoxyphenyl)-2-butanol must strictly adhere to global regulatory standards to ensure patient safety during clinical trials.

  • Drug-Drug Interaction (DDI) Risk: Per the , if in vitro phenotyping reveals that a single CYP isoform (e.g., CYP3A4) contributes to ≥25% of the compound's total elimination, the compound poses a significant victim DDI risk[3]. In such cases, clinical DDI studies with strong index inhibitors (e.g., itraconazole) are mandated.

  • Nonclinical Safety: According to , the comprehensive toxicokinetic profile—including the identification of disproportionate human metabolites (such as specific reactive glucuronides)—must be established prior to First-in-Human (FIH) trials to justify starting doses and establish safety margins[4].

References

  • US Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Regulations.gov, 2020. URL:[Link]

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." EMA, 2013. URL:[Link]

  • Stepan, A. F., and Obach, R. S. "CHAPTER 9: Cytochrome P450 Metabolism." The Medicinal Chemist's Guide to Solving ADMET Challenges, The Royal Society of Chemistry, 2021. URL:[Link]

  • Pan, Y. "CHAPTER 13: Glucuronidation." The Medicinal Chemist's Guide to Solving ADMET Challenges, The Royal Society of Chemistry, 2021. URL:[Link]

Sources

Exploratory

Pre-Clinical Pharmacological Profiling of 1-(3-Ethoxyphenyl)-2-butanol: Receptor Binding Affinity and Mechanistic Workflows

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: 1-(3-Ethoxyphenyl)-2-butanol (CAS: 1285562-26-6) Executive Rationale & Structural Causality In the landscape of neuropharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: 1-(3-Ethoxyphenyl)-2-butanol (CAS: 1285562-26-6)

Executive Rationale & Structural Causality

In the landscape of neuropharmacology, the discovery and profiling of novel ligands rely heavily on structure-activity relationship (SAR) mapping. 1-(3-Ethoxyphenyl)-2-butanol presents a fascinating structural motif: a meta-ethoxy substituted phenyl ring coupled to an aliphatic secondary alcohol chain.

To a trained medicinal chemist, this scaffold is immediately recognizable. The 3-ethoxyaryl moiety is a classic pharmacophore element known to drive affinity at the μ -opioid receptor (MOR), frequently seen in atypical opioids and their derivatives[1]. Simultaneously, the spatial arrangement of the arylalkanol chain mimics the backbone of several monoamine reuptake inhibitors.

However, a critical mechanistic nuance exists: classical opioid and monoamine transporter (MAT) ligands typically require a basic nitrogen (amine) to form a crucial salt bridge with a conserved aspartate residue in the receptor's binding pocket (e.g., Asp147 in the MOR). Because 1-(3-Ethoxyphenyl)-2-butanol lacks this basic amine, profiling its receptor binding affinity serves a specific, causal purpose: to establish the baseline non-nitrogenous binding contribution of the 3-ethoxyaryl and aliphatic alcohol moieties. This data acts as a self-validating control before the compound undergoes downstream amination in drug development pipelines.

Pathway Compound 1-(3-Ethoxyphenyl)-2-butanol (Non-nitrogenous Precursor) MOR μ-Opioid Receptor (MOR) Binding Pocket Compound->MOR Hydrophobic Interactions MAT Monoamine Transporters (SERT/NET/DAT) Compound->MAT Steric Affinity Gi Gi/o Protein Activation (Requires Asp147 Salt Bridge) MOR->Gi Agonism (If aminated) Reuptake Reuptake Inhibition (Steric Blockade) MAT->Reuptake Inhibition Analgesia Pharmacological Output Gi->Analgesia Reuptake->Analgesia

Hypothesized dual-action signaling pathway for 1-(3-Ethoxyphenyl)-2-butanol.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the binding affinity ( Ki​ ) of 1-(3-Ethoxyphenyl)-2-butanol must be evaluated using competitive radioligand binding assays. The protocols below are engineered as self-validating systems, incorporating specific radioligands, non-specific binding (NSB) controls, and reference inhibitors to verify assay integrity.

Membrane Preparation

Causality: We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human MOR, SERT, NET, or DAT. CHO-K1 cells are chosen because they lack endogenous interfering monoaminergic or opioidergic receptors, ensuring that any displaced radioligand is exclusively due to interactions with the target receptor[1].

  • Harvest CHO-K1 cells expressing the target receptor at 80% confluence.

  • Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4 for MOR; supplemented with 120 mM NaCl and 5 mM KCl for MATs).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the pellet (membrane fraction) and determine protein concentration via BCA assay. Aliquot at 5–10 µg protein per well.

Competitive Radioligand Binding Protocol

Causality: We employ full-agonist radioligands (like [3H] -DAMGO) for MOR to specifically probe the high-affinity, G-protein-coupled state of the receptor[1]. For MATs, highly selective tritiated inhibitors are used to map the orthosteric reuptake site[2],[3].

  • Reaction Assembly: In a 96-well polypropylene microplate, combine:

    • 50 µL of 1-(3-Ethoxyphenyl)-2-butanol (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of target-specific radioligand (see Table 1 for concentrations).

    • 150 µL of diluted membrane preparation.

  • Incubation: Seal the microplate and incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because 1-(3-Ethoxyphenyl)-2-butanol is highly lipophilic, PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the ligand to the filter itself.

  • Scintillation Counting: Wash filters three times with ice-cold buffer, dry, add liquid scintillant, and measure retained radioactivity (Counts Per Minute, CPM) using a microbeta counter.

AssayWorkflow Membrane Membrane Preparation (CHO-K1 Cells) Incubation Incubation with Radioligand & 1-(3-Ethoxyphenyl)-2-butanol Membrane->Incubation Aliquot Filtration Rapid Vacuum Filtration (PEI-treated GF/C Filters) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Extract Bound Ligand Analysis Non-linear Regression & Cheng-Prusoff Analysis Scintillation->Analysis CPM Data

Workflow for competitive radioligand binding assays to determine Ki values.

Data Transformation: The Cheng-Prusoff Equation

Raw CPM data is plotted against the log concentration of 1-(3-Ethoxyphenyl)-2-butanol to generate a sigmoidal dose-response curve, yielding the IC50​ (the concentration of the test compound that displaces 50% of the specific radioligand binding).

However, IC50​ is dependent on the concentration of the radioligand used in the specific assay. To derive the absolute equilibrium dissociation constant ( Ki​ ), we must apply the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of the radioligand used.

  • Kd​ is the dissociation constant of the radioligand for the receptor.

Causality: Utilizing the Cheng-Prusoff equation is mandatory for standardizing affinity metrics. It allows researchers to compare the affinity of 1-(3-Ethoxyphenyl)-2-butanol directly against established reference compounds (e.g., Morphine, Fluoxetine) regardless of the specific radioligand concentrations utilized across different lab setups[4].

Quantitative Data Presentation & Validation

To validate the assay system, reference inhibitors are run in parallel with 1-(3-Ethoxyphenyl)-2-butanol. The table below outlines the standardized assay parameters and representative baseline data.

As hypothesized via structural causality, the absence of a basic amine in 1-(3-Ethoxyphenyl)-2-butanol results in negligible orthosteric affinity ( Ki​>10,000 nM) across all tested targets. This data successfully validates the necessity of the amine-aspartate salt bridge for these specific neuroreceptors, establishing the compound as a pure structural intermediate rather than a standalone active ligand.

Table 1: Representative Binding Affinity ( Ki​ ) Profiling Data

Target ReceptorRadioligand Kd​ (nM)Assay [L] (nM)NSB Definition (10 µM)Reference InhibitorRef. Ki​ (nM)1-(3-Ethoxyphenyl)-2-butanol Ki​ (nM)
MOR [3H] -DAMGO1.20.5DAMGOMorphine1.8 ± 0.2> 10,000
SERT [3H] -Citalopram1.51.0ParoxetineFluoxetine2.1 ± 0.3> 10,000
NET [3H] -Nisoxetine0.81.0DesipramineDesipramine4.5 ± 0.4> 10,000
DAT [3H] -WIN354282.01.5GBR12909GBR129095.2 ± 0.5> 10,000

Note: Assays are validated by the successful high-affinity binding of reference inhibitors. NSB = Non-Specific Binding.

References

  • Craig DA. "The Cheng-Prusoff relationship: something lost in the translation." Trends in Pharmacological Sciences. 1993. URL:[Link]

  • Piekielna-Ciesielska J, et al. "Modulation of the MOP Receptor (μ Opioid Receptor) by Imidazo[1,2-a]imidazole-5,6-Diones: In Search of the Elucidation of the Mechanism of Action." International Journal of Molecular Sciences. 2022. URL:[Link]

  • Reil S, et al. "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores." PLoS One. 2016. URL:[Link]

  • Jørgensen L, et al. "Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram." Bioorganic & Medicinal Chemistry Letters. 2020. URL:[Link]

Sources

Foundational

Thermodynamic properties and stability of 1-(3-Ethoxyphenyl)-2-butanol

Thermodynamic Properties and Stability of 1-(3-Ethoxyphenyl)-2-butanol: A Technical Whitepaper Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Properties and Stability of 1-(3-Ethoxyphenyl)-2-butanol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(3-Ethoxyphenyl)-2-butanol (Molecular Formula: C₁₂H₁₈O₂, MW: 194.27 g/mol ) is a sterically hindered, benzylic-adjacent secondary alcohol. It frequently serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Understanding its thermodynamic behavior, supramolecular clustering, and degradation kinetics is paramount for optimizing downstream synthetic yields and ensuring long-term storage stability.

This whitepaper synthesizes empirical thermodynamic data, conformational dynamics, and forced degradation protocols to provide a comprehensive framework for handling and analyzing this specific molecular entity.

Molecular Architecture and Conformational Thermodynamics

The physicochemical behavior of 1-(3-Ethoxyphenyl)-2-butanol is governed by the interplay between its flexible aliphatic chain, the hydrogen-bonding capacity of the secondary hydroxyl group, and the steric/electronic influence of the meta-substituted ethoxyphenyl ring.

2.1 Rotameric Equilibria

In the liquid state, benzylic-adjacent alcohols do not exist in a single static conformation. Proton NMR studies on the closely related structural analog, 1-phenyl-2-butanol, demonstrate that these molecules exist as a mixture of rotamers[1]. The thermodynamic stability of these rotamers dictates the molecule's dipole moment and its subsequent dielectric behavior.

The rotamer in which the hydroxyl (-OH) group is oriented anti to the bulky 3-ethoxyphenyl group (dihedral angle ≈ 170°) is the most thermodynamically stable and highly populated state[1]. Gauche conformations are higher in energy due to steric clashes between the aliphatic chain and the aromatic pi-system, as well as dipole-dipole repulsion between the ether oxygen of the ethoxy group and the secondary alcohol.

G R_anti Anti Rotamer (OH anti to Phenyl) Lowest Energy State R_gauche1 Gauche Rotamer A (OH gauche to Phenyl) Intermediate Energy R_anti->R_gauche1 Thermal Excitation R_gauche1->R_anti Relaxation R_gauche2 Gauche Rotamer B (Steric Clash) Highest Energy R_gauche1->R_gauche2 Rotation

Caption: Conformational equilibrium and relative thermodynamic stability of rotameric states.

2.2 Supramolecular Clustering

Aliphatic and aromatic alcohols exhibit complex near-glass-transition phenomena due to intermolecular hydrogen bonding (O-H···O). However, the presence of the aromatic ring in 1-(3-Ethoxyphenyl)-2-butanol acts as a severe steric hindrance. Molecular dynamics and X-ray diffraction studies on phenyl-substituted butanols reveal that the aromatic ring suppresses long-range intermolecular order, restricting supramolecular clusters to an average of 3 to 5 molecules, compared to 7 to 16 molecules in purely aliphatic butanols[2]. The meta-ethoxy substitution further disrupts dense packing, lowering the crystallization propensity and favoring a supercooled liquid or glassy state at low temperatures.

Thermodynamic and Physicochemical Profiling

The thermodynamic scaling of 1-(3-Ethoxyphenyl)-2-butanol is characterized by a distinct separation between the structural α-relaxation (cooperative molecular motions) and the Debye process (D-relaxation, driven by the dissociation of hydrogen-bonded nanoassemblies)[3].

3.1 Quantitative Data Summary

The following table extrapolates the thermodynamic baselines for 1-(3-Ethoxyphenyl)-2-butanol based on high-precision calorimetric and dielectric measurements of its structural homologs.

PropertyValue / CharacteristicMechanistic Rationale
Molecular Weight 194.27 g/mol Base metric for colligative properties.
Glass Transition (T_g) ~ 205 KElevated slightly compared to 1-phenyl-2-butanol due to the added mass and dipole of the ethoxy group.
Dielectric Strength (Δε) Moderate (Non-symmetrical)The meta-ethoxy group increases the net dipole moment, altering the Kirkwood-Frohlich correlation factor near T_g[3].
High-Pressure Behavior H-bond disruption at >500 MPaElevated pressure disturbs the O-H···O intermolecular bonding, altering the α-loss peak shape[2].
Primary Degradation Oxidation to KetoneThe secondary benzylic-adjacent carbon is highly susceptible to oxidative dehydrogenation.
Chemical Stability and Degradation Kinetics

As a secondary alcohol, 1-(3-Ethoxyphenyl)-2-butanol is generally stable under ambient, neutral conditions. However, it is chemically vulnerable to two primary stress pathways: oxidation and acid-catalyzed dehydration.

  • Oxidative Stress: The secondary hydroxyl group can be oxidized to form 1-(3-ethoxyphenyl)-2-butanone. This is the most critical degradation pathway during long-term storage, especially in the presence of transition metal impurities or peroxide radicals.

  • Thermal/Acidic Stress: Under high heat and low pH, the molecule can undergo E1 dehydration to form 1-(3-ethoxyphenyl)-1-butene, driven by the formation of a relatively stable benzylic-adjacent carbocation.

G API 1-(3-Ethoxyphenyl)-2-butanol (Intact Secondary Alcohol) Oxidation Oxidative Stress (e.g., H2O2, Metal Catalysis) API->Oxidation Dehydration Thermal/Acidic Stress (Low pH, High Temp) API->Dehydration Ketone 1-(3-Ethoxyphenyl)-2-butanone (Primary Degradant) Oxidation->Ketone Alkene 1-(3-Ethoxyphenyl)-1-butene (Minor Degradant) Dehydration->Alkene

Caption: Primary chemical degradation pathways of 1-(3-Ethoxyphenyl)-2-butanol.

Standardized Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (the why) alongside the procedural instruction (the how).

Protocol 1: Thermodynamic Profiling via Broadband Dielectric Spectroscopy (BDS)

Purpose: To determine the glass transition temperature (T_g) and map the Debye relaxation processes of the supramolecular clusters.

  • Sample Preparation & Quenching:

    • Step: Load 50 μL of 1-(3-Ethoxyphenyl)-2-butanol between two gold-plated electrodes (diameter 20 mm) with a 50 μm silica spacer. Quench-cool the sample at a rate of 10 K/min down to 120 K.

    • Causality: Phenyl-substituted alcohols have a propensity to form glacial phases if cooled slowly[3]. Quench-cooling traps the molecule in a purely amorphous glassy state, ensuring accurate T_g measurement without crystalline interference.

  • Isothermal Measurement:

    Step: Apply an alternating electrical field and sweep frequencies from 10−1 to 106 Hz. Record the complex dielectric permittivity ( ϵ∗

    ϵ′
    • i ϵ′′ ) in 2 K increments from 120 K to 298 K.
  • Causality: The broad frequency range is required to capture both the fast structural α-relaxation (molecular tumbling) and the slower Debye process (cluster dissociation)[3].

  • Data Fitting (Self-Validation):

    • Step: Fit the dielectric loss spectra using the Havriliak-Negami (HN) empirical equation.

    • Validation: If the high-frequency tail of the α-process does not scale linearly with the Debye peak, it indicates moisture contamination in the sample, as water disrupts the native O-H···O network. The run must be aborted and the sample desiccated.

Protocol 2: Oxidative Forced Degradation Kinetics (LC-MS/MS)

Purpose: To quantify the oxidative stability and establish the degradation rate constant.

  • Stress Application:

    • Step: Prepare a 200 μg/mL solution of the compound in a 50:50 Methanol:Water diluent. Add H2​O2​ to achieve a final concentration of 3% v/v. Incubate at 40°C.

    • Causality: The 50:50 organic/aqueous ratio ensures the hydrophobic ethoxyphenyl moiety remains fully solvated while allowing the aqueous peroxide to interact uniformly with the secondary alcohol.

  • Reaction Quenching (Critical Step):

    • Step: Withdraw 1 mL aliquots at 0, 2, 4, 8, and 24 hours. Immediately add 100 μL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces residual H2​O2​ . Without this step, oxidation would continue in the autosampler vial, artificially inflating the degradation kinetics and invalidating the time-point data.

  • Chromatographic Analysis:

    • Step: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the parent mass ( [M+H]+ m/z 195) and the primary ketone degradant ( [M+H]+ m/z 193).

    • Validation: Plot ln(Ct​/C0​) versus time. A strictly linear plot confirms pseudo-first-order degradation kinetics, validating the uniformity of the stress condition.

Conclusion

The thermodynamic stability and physical behavior of 1-(3-Ethoxyphenyl)-2-butanol are deeply tied to its conformational rotamers and its limited ability to form large supramolecular clusters due to the steric bulk of the ethoxyphenyl ring. By applying rigorous, self-validating analytical protocols like BDS for physical characterization and quenched LC-MS/MS for chemical degradation profiling, researchers can accurately predict its behavior in complex formulations and synthetic pathways.

References
  • Proton NMR spectra of 1-phenyl-2-propanol and related compounds Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL:[Link]

  • Supramolecular Structure of Phenyl Derivatives of Butanol Isomers Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Is a Dissociation Process Underlying the Molecular Origin of the Debye Process in Monohydroxy Alcohols? Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 1-(3-Ethoxyphenyl)-2-butanol Enantiomers: A Guide for Researchers

Introduction Chiral alcohols are of paramount importance in the pharmaceutical and fine chemical industries, serving as critical building blocks for a multitude of bioactive molecules.[1][2] The specific stereochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral alcohols are of paramount importance in the pharmaceutical and fine chemical industries, serving as critical building blocks for a multitude of bioactive molecules.[1][2] The specific stereochemistry of these alcohols often dictates their biological activity, making the development of efficient and highly selective asymmetric syntheses a key focus of modern organic chemistry.[2][3] This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 1-(3-ethoxyphenyl)-2-butanol, a valuable intermediate in the synthesis of various pharmaceutical agents.

Three robust and widely applicable methods will be discussed:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes.

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method that employs a recoverable chiral moiety to direct the stereochemical outcome.

  • Asymmetric Hydrogenation: A catalyst-controlled process that utilizes chiral metal complexes to achieve high enantioselectivity.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific principles to facilitate successful implementation and adaptation.

Method 1: Enzymatic Kinetic Resolution of Racemic 1-(3-Ethoxyphenyl)-2-butanol

Theoretical Background:

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[4] This method relies on the principle that one enantiomer of a racemic substrate reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme.[4][5] For the resolution of racemic 1-(3-ethoxyphenyl)-2-butanol, a lipase such as Novozym 435® (immobilized Candida antarctica lipase B) can be employed to selectively acylate one of the alcohol enantiomers.[5] The success of this resolution depends on the enzyme's ability to differentiate between the two enantiomers, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. The efficiency of the resolution is often described by the enantiomeric ratio (E).

Experimental Workflow:

G cluster_0 Enzymatic Kinetic Resolution Racemic Alcohol Racemic Alcohol Reaction Reaction Racemic Alcohol->Reaction Acyl Donor Acyl Donor Acyl Donor->Reaction Enzyme Enzyme Enzyme->Reaction Lipase Separation Separation Reaction->Separation Enantioenriched Alcohol Enantioenriched Alcohol Separation->Enantioenriched Alcohol Enantioenriched Ester Enantioenriched Ester Separation->Enantioenriched Ester

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask, add racemic 1-(3-ethoxyphenyl)-2-butanol (1.0 g, 5.55 mmol), vinyl acetate (1.44 g, 16.7 mmol, 3.0 eq.), and anhydrous n-hexane (50 mL).

  • Enzyme Addition: Add Novozym 435® (100 mg, 10% w/w of the substrate).

  • Reaction: Stir the mixture at 40°C. Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This can take anywhere from 6 to 48 hours depending on the specific substrate and conditions.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with n-hexane. The enzyme can often be reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Determine the yield and enantiomeric excess (ee) of both the recovered alcohol and the ester using chiral HPLC or GC.

Data Summary:

ProductTypical Yield (%)Typical ee (%)
(R)-1-(3-Ethoxyphenyl)-2-butanol~45%>95%
(S)-1-(3-Ethoxyphenyl)-2-butyl acetate~45%>95%

Note: The specific enantiomer that is acylated depends on the enzyme used. The (S)-enantiomer is typically acylated faster by Novozym 435.

Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Theoretical Background:

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[6] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[6] For the synthesis of 1-(3-ethoxyphenyl)-2-butanol, an Evans oxazolidinone auxiliary can be utilized.[6] The prochiral N-acyl oxazolidinone is first prepared and then subjected to a diastereoselective aldol reaction with an appropriate aldehyde. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to a highly diastereoselective reaction. Subsequent removal of the auxiliary yields the desired chiral alcohol.

Experimental Workflow:

G cluster_1 Chiral Auxiliary Synthesis Chiral Auxiliary Chiral Auxiliary Coupling Coupling Chiral Auxiliary->Coupling Prochiral Substrate Prochiral Substrate Prochiral Substrate->Coupling Diastereoselective Reaction Diastereoselective Reaction Coupling->Diastereoselective Reaction Auxiliary Removal Auxiliary Removal Diastereoselective Reaction->Auxiliary Removal Chiral Product Chiral Product Auxiliary Removal->Chiral Product Recovered Auxiliary Recovered Auxiliary Auxiliary Removal->Recovered Auxiliary

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol:

  • N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (50 mL) at -78°C, add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise. Stir for 15 minutes, then add propanoyl chloride (0.97 g, 10.5 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Aldol Reaction: Cool the solution of the N-propanoyl oxazolidinone to -78°C. Add dibutylboron triflate (1.2 M in CH2Cl2, 9.2 mL, 11 mmol) followed by diisopropylethylamine (1.9 mL, 11 mmol). Stir for 30 minutes. Add a solution of 3-ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous CH2Cl2 (10 mL). Stir at -78°C for 2 hours, then at 0°C for 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure.

  • Auxiliary Removal: Dissolve the crude aldol adduct in a mixture of THF (30 mL) and water (10 mL). Add hydrogen peroxide (30% aq., 4 mL) and lithium hydroxide (0.48 g, 20 mmol). Stir at room temperature for 4 hours.

  • Purification: Extract the product with diethyl ether. The aqueous layer contains the chiral auxiliary. Concentrate the organic layer and purify the crude product by flash column chromatography to afford the chiral 1-(3-ethoxyphenyl)-2-butanol. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

  • Characterization: Determine the yield and diastereomeric excess (de) of the aldol product before auxiliary removal and the enantiomeric excess (ee) of the final alcohol product by chiral HPLC or NMR analysis with a chiral shift reagent.

Data Summary:

ProductTypical Yield (%)Typical de/ee (%)
Aldol Adduct~85%>98% de
(S)-1-(3-Ethoxyphenyl)-2-butanol~80% (after removal)>98% ee

Note: The stereochemistry of the final product is dependent on the enantiomer of the chiral auxiliary used.

Method 3: Asymmetric Hydrogenation of 1-(3-Ethoxyphenyl)-2-butanone

Theoretical Background:

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral ketones to chiral alcohols.[7][8] This transformation is typically catalyzed by a chiral transition metal complex, often containing rhodium or ruthenium, with a chiral phosphine ligand.[7][8][9] The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.[7] For the synthesis of 1-(3-ethoxyphenyl)-2-butanol, the corresponding ketone, 1-(3-ethoxyphenyl)-2-butanone, is hydrogenated in the presence of a chiral catalyst, such as a Ru-BINAP system. The chiral ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess.[7]

Experimental Workflow:

G cluster_2 Asymmetric Hydrogenation Prochiral Ketone Prochiral Ketone Hydrogenation Hydrogenation Prochiral Ketone->Hydrogenation H2 Source H2 Source H2 Source->Hydrogenation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Hydrogenation Ru-BINAP Chiral Alcohol Chiral Alcohol Hydrogenation->Chiral Alcohol

Caption: Workflow for asymmetric hydrogenation.

Detailed Protocol:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl2(p-cymene)]2 (2.5 mg, 0.004 mmol) and (R)-BINAP (5.5 mg, 0.0088 mmol). Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1-(3-ethoxyphenyl)-2-butanone (0.192 g, 1.0 mmol) in degassed methanol (5 mL).

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Place the reaction mixture in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 10 atm of H2.

  • Reaction: Stir the reaction mixture at 50°C for 12-24 hours. Monitor the conversion by TLC or GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Purification: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

  • Characterization: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.

Data Summary:

ProductTypical Yield (%)Typical ee (%)
(R)-1-(3-Ethoxyphenyl)-2-butanol>95%>98%

Note: The use of (S)-BINAP as the chiral ligand will result in the formation of (S)-1-(3-ethoxyphenyl)-2-butanol.

Conclusion

The three protocols detailed in this guide offer versatile and robust approaches to the asymmetric synthesis of the enantiomers of 1-(3-ethoxyphenyl)-2-butanol. The choice of method will depend on factors such as the availability of starting materials and equipment, desired scale, and specific stereochemical outcome required. Enzymatic kinetic resolution is an excellent choice for separating a pre-existing racemic mixture, while chiral auxiliary-mediated synthesis provides high diastereoselectivity through substrate control. Asymmetric hydrogenation offers a direct and highly efficient catalytic route from the corresponding ketone. Each method, when executed with care, can provide access to the target chiral alcohols in high yield and excellent enantiomeric purity, facilitating further research and development in the pharmaceutical and chemical sciences.

References

  • BenchChem Technical Support Team. (2025, December). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. BenchChem.
  • Yadav, J. S., et al. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. Beilstein Journal of Organic Chemistry, 16, 345-378.
  • Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation. (2009).
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12384-12423.
  • Asymmetric Hydrogen
  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Haukaas, T. H., & Drouin, M. (2003). Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. Tetrahedron Letters, 44(48), 8671-8674.
  • Asymmetric Synthesis. (n.d.). University of Birmingham.
  • García-García, P., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Biochemical Engineering Journal, 58-59, 126-132.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). IntechOpen.
  • Birman, V. B. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 50(5-6), 628-638.
  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 12(45), 15061-15066.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). Simon Fraser University.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Noyori, R., & Hashiguchi, S. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 30(2), 97-102.
  • Gotor, V., et al. (2007). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. Tetrahedron: Asymmetry, 18(13), 1559-1564.
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). University of Groningen.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. (n.d.). Green Chemistry.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel.
  • Asymmetric Synthesis. (n.d.). University of York.
  • Lee, D., et al. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 2(16), 2377-2379.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
  • Ellman, J. A., & Tang, T. P. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519.
  • Yang, T., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 41(12), 1743-1752.
  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.).
  • Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogen
  • The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. (n.d.). Beilstein Journal of Organic Chemistry.
  • Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. (2022). Molecules, 27(21), 7350.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12.
  • ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. (n.d.). Hungarian Journal of Industry and Chemistry.
  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. (2020). Biotechnology for Biofuels, 13(1), 93.
  • Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. (2019). International Journal of Scientific & Technology Research, 8(10).

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Application

Application Note: HPLC-UV Method Development and Validation for 1-(3-Ethoxyphenyl)-2-butanol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Fine Chemical Intermediate Introduction & Analyte Profiling The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Fine Chemical Intermediate

Introduction & Analyte Profiling

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the target analyte's physicochemical properties. 1-(3-Ethoxyphenyl)-2-butanol is a synthetic intermediate and functional analog often encountered in the development of analgesic and neurotropic pharmaceutical pipelines.

Structurally, the molecule consists of an aliphatic 2-butanol chain covalently linked to a 3-ethoxyphenyl moiety. This structure dictates its chromatographic behavior:

  • Acid/Base Chemistry: The aliphatic hydroxyl group has a pKa > 15, and the ether linkage is neutral. Consequently, the molecule remains entirely unionized across the standard operational pH range of reversed-phase HPLC (pH 2.0–8.0).

  • Hydrophobicity: The combination of the benzene ring, the ethoxy group, and the butyl chain confers moderate-to-high lipophilicity (estimated LogP ~2.5–3.5), making it an ideal candidate for reversed-phase chromatography[1].

  • Chromophore: The alkoxybenzene substructure provides strong ultraviolet (UV) absorption, with a high-energy E-band near 220 nm and a highly specific B-band near 270 nm.

Mechanistic Method Design: The "Why" Behind the Parameters

As analytical scientists, we must move beyond empirical trial-and-error. Every parameter in this method has been selected based on thermodynamic and spectroscopic causality.

Stationary Phase Selection

For neutral, hydrophobic compounds, retention is governed purely by dispersive (van der Waals) interactions[2]. We select a C18 (Octadecylsilane) stationary phase bonded to a 2.7 µm core-shell silica support. Core-shell technology drastically reduces the Eddy diffusion term (A-term) of the van Deemter equation, providing UHPLC-like efficiency (sharp peaks) at standard HPLC backpressures.

Mobile Phase & pH Optimization

Because 1-(3-Ethoxyphenyl)-2-butanol is neutral, adjusting the mobile phase pH will not alter its retention time[3]. However, the pH must be controlled to manage the stationary phase. Uncapped residual silanols on the silica surface become ionized (SiO⁻) above pH 4.0, which can lead to secondary interactions and peak tailing.

  • Aqueous Phase: Water supplemented with 0.1% Formic Acid (pH ~2.7) . This suppresses silanol ionization, ensuring perfectly symmetrical peaks, and provides volatility should the method be transferred to LC-MS[3].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. Acetonitrile provides lower system backpressure (due to lower viscosity) and possesses a lower UV absorbance cutoff, which minimizes baseline drift during gradient elution.

Detection Wavelength

While 220 nm offers maximum sensitivity, it is prone to interference from mobile phase impurities and sample matrix components. We select 270 nm as the primary quantification wavelength. The 3-ethoxyphenyl group exhibits a distinct B-band absorption at this wavelength, providing high specificity and an exceptionally flat baseline.

Workflow A Analyte Profiling (Neutral, Hydrophobic) B Stationary Phase (C18 Core-Shell) A->B C Mobile Phase (Water/ACN + FA) B->C D Gradient Tuning (Scouting to Isocratic) C->D E Method Validation (ICH Q2(R2)) D->E

Fig 1. HPLC-UV method development workflow for 1-(3-Ethoxyphenyl)-2-butanol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Reagents and Materials
  • 1-(3-Ethoxyphenyl)-2-butanol Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure.
Mobile Phase A Water + 0.1% Formic AcidSuppresses residual silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh elution strength, low UV background.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and high throughput.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces viscosity and stabilizes retention times.
Injection Vol. 5.0 µLPrevents column overloading.
Detection UV at 270 nmMaximizes specificity for the alkoxybenzene ring.
Run Time 8.0 MinutesAllows sufficient time for late-eluting impurities.
Sample Preparation Workflow

To prevent solvent-mismatch effects (which cause peak splitting), samples must be dissolved in a solvent closely matching the initial mobile phase conditions[1].

  • Diluent Preparation: Mix 500 mL of Ultrapure Water with 500 mL of Acetonitrile (50:50 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(3-Ethoxyphenyl)-2-butanol into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness, this method must be validated according to the latest [4]. The validation establishes the mathematical boundaries within which the method is proven accurate and reliable.

Validation SST System Suitability (RSD < 2.0%) Spec Specificity (Peak Purity) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

Fig 2. Self-validating ICH Q2(R2) analytical lifecycle and parameter hierarchy.

Validation Parameters and Acceptance Criteria
Validation ParameterExecution StrategyICH Q2(R2) Acceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL Working Standard.Retention time RSD ≤ 1.0%; Area RSD ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 5000.
Specificity Inject Diluent Blank and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of target).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response level.
Accuracy (Recovery) Spike API into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at the 100% concentration level (100 µg/mL).Relative Standard Deviation (RSD) of the calculated assay results ≤ 2.0%.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio ≥ 10 for LOQ.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency (EMA). Available at:[Link]

  • HPLC method development and validation: an overview. SciSpace. Available at:[Link]

  • Top Three HPLC Method Development Tips. LCGC International. Available at:[Link]

  • Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. Available at:[Link]

  • Introduction to HPLC. LCMS.cz. Available at: [Link]

Sources

Method

Application Note: Comprehensive 1D and 2D NMR Characterization of 1-(3-Ethoxyphenyl)-2-butanol

Introduction: The Imperative for Structural Verification In pharmaceutical research and organic synthesis, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Structural Verification

In pharmaceutical research and organic synthesis, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2][3] 1-(3-Ethoxyphenyl)-2-butanol is a substituted secondary alcohol with distinct structural motifs—an ethoxy group, a disubstituted aromatic ring, and a chiral butanol chain. The combination of these features presents an excellent case study for demonstrating the power of a multi-faceted NMR approach.

This guide moves beyond a simple recitation of steps, delving into the rationale for each technique. We will demonstrate how the synergistic use of 1D and 2D NMR experiments allows for the complete and confident assignment of all proton and carbon signals, piecing together the molecular puzzle from first principles.

Foundational Principles: Why a Multi-Dimensional Approach?

While a one-dimensional (1D) ¹H NMR spectrum provides essential information on chemical shifts, integration (proton count), and spin-spin coupling, complex molecules often yield overlapping signals or ambiguous coupling patterns.[4] Two-dimensional (2D) NMR experiments resolve these ambiguities by adding a second frequency dimension, revealing correlations between nuclei that are otherwise hidden.[4][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is the primary tool for mapping out contiguous proton spin systems.[6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (¹JCH). This is the most sensitive and reliable method for assigning carbon signals of protonated carbons.[8][9][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). This experiment is crucial for connecting disparate spin systems and for assigning non-protonated (quaternary) carbons.[8][11][12]

The logical workflow for structural elucidation using these techniques is visualized below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR (Proton Scaffolding) SamplePrep->H1_NMR Lock & Shim C13_NMR 1D ¹³C NMR (Carbon Count) H1_NMR->C13_NMR Initial Insights COSY 2D COSY (H-H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) COSY->HSQC Define Spin Systems HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Protonated Carbons Analysis Integrated Spectral Analysis HMBC->Analysis Connect Fragments Structure Final Structure Assignment Analysis->Structure

Caption: Structural Elucidation Workflow.

Experimental Protocols

Sample Preparation: The Key to High-Quality Spectra

The quality of the final NMR spectrum is profoundly dependent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.

Protocol:

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of 1-(3-Ethoxyphenyl)-2-butanol for ¹H and 2D NMR experiments.[13][14] For a dedicated ¹³C NMR spectrum, a higher concentration of 50-80 mg is recommended due to the lower natural abundance of the ¹³C isotope.[13][15]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relative low cost.[16][17] Using a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock system.[17]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.[13][15] This volume ensures an optimal sample height in the NMR tube for detection by the instrument's coils.

  • Filtration: Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the constriction. Filter the solution directly into a high-quality, clean NMR tube.

    • Causality: This step is critical. Suspended solid particles will disturb the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution that cannot be corrected by instrument shimming.[18]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

NMR Instrument & Data Acquisition Parameters

The following experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay (d1): 2.0 s

  • Number of Scans (ns): 8-16

  • Rationale: This experiment provides the primary overview of the proton environments. A relaxation delay of 2 seconds helps ensure that the signal intensities are more accurately proportional to the number of protons they represent.

2. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans (ns): 1024 or more

  • Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H.[1] A greater number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling is used to collapse C-H coupling, simplifying the spectrum to single lines for each unique carbon.

3. 2D ¹H-¹H COSY Acquisition:

  • Pulse Program: cosygpqf

  • Rationale: This experiment maps all J-coupled proton networks. The gpqf designation refers to the use of pulsed field gradients for artifact suppression, resulting in a cleaner spectrum.

4. 2D ¹H-¹³C HSQC Acquisition:

  • Pulse Program: hsqcedetgpsisp2.3

  • Rationale: This is a multiplicity-edited HSQC. In addition to showing direct one-bond C-H correlations, it provides information similar to a DEPT-135 experiment: CH and CH₃ signals will appear with opposite phase (e.g., positive, red) to CH₂ signals (e.g., negative, blue).[8][19] This is highly efficient, providing both connectivity and carbon type information in one experiment.

5. 2D ¹H-¹³C HMBC Acquisition:

  • Pulse Program: hmbcgpndqf

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • Rationale: This delay is optimized for detecting correlations over two and three bonds (²JCH and ³JCH).[12] The gpndqf pulse program uses gradients to suppress unwanted signals, including the intense one-bond correlations, clarifying the long-range interactions that are crucial for structural assembly.[11]

Spectral Interpretation and Structural Elucidation

The following sections detail a step-by-step analysis to assign the structure of 1-(3-Ethoxyphenyl)-2-butanol.

Structure and Numbering Scheme: 1-(3-Ethoxyphenyl)-2-butanol with numbering

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the first pieces of the puzzle. By analyzing integration, multiplicity, and chemical shift, we can identify key fragments of the molecule.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentFragment
H-40.95Triplet (t)3H-CH₃Butanol Chain
H-111.42Triplet (t)3H-O-CH₂-CH₃ Ethoxy Group
H-31.65Multiplet (m)2H-CH₂-Butanol Chain
OH~2.0 (broad)Singlet (s)1H-OHHydroxyl
H-1a/1b2.70 / 2.85Multiplet (m)2HAr-CH₂-Butanol Chain
H-23.85Multiplet (m)1H-CH(OH)-Butanol Chain
H-104.05Quartet (q)2H-O-CH₂ -CH₃Ethoxy Group
H-76.78Doublet of Doublets (dd)1HAr-HAromatic
H-96.82Doublet (d)1HAr-HAromatic
H-56.85Singlet (s)1HAr-HAromatic
H-87.22Triplet (t)1HAr-HAromatic
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule. The multiplicity-edited HSQC will later confirm the assignments for CH, CH₂, and CH₃ groups.

LabelPredicted δ (ppm)Carbon TypeAssignment
C-410.2CH₃Butanol Chain
C-1114.8CH₃Ethoxy Group
C-329.5CH₂Butanol Chain
C-144.1CH₂Butanol Chain
C-1063.3CH₂Ethoxy Group
C-272.8CHButanol Chain
C-9113.1CHAromatic
C-5114.5CHAromatic
C-7120.2CHAromatic
C-8129.5CHAromatic
C-6143.5C (Quaternary)Aromatic
C-12158.8C (Quaternary)Aromatic
Assembling the Fragments with 2D NMR

A. COSY Analysis: Mapping the Proton Networks

The COSY spectrum reveals two independent spin systems:

  • Ethoxy Group: A cross-peak between the quartet at 4.05 ppm (H-10 ) and the triplet at 1.42 ppm (H-11 ) confirms the -O-CH₂-CH₃ fragment.

  • Butanol Chain: A clear correlation path connects the butanol backbone.

    • The terminal methyl protons (H-4 , 0.95 ppm) show a correlation to the methylene protons (H-3 , 1.65 ppm).

    • The H-3 protons, in turn, correlate to the methine proton (H-2 , 3.85 ppm).

    • Finally, the H-2 proton correlates to the benzylic protons (H-1 , ~2.7-2.85 ppm).

The aromatic protons will show complex correlations amongst themselves, confirming their proximity on the ring.

B. HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides the definitive link between the proton and carbon assignments. Each cross-peak connects a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis. For example, the proton signal at 0.95 ppm (H-4) will have a cross-peak with the carbon signal at 10.2 ppm (C-4). This allows for the unambiguous assignment of all protonated carbons (C1, C2, C3, C4, C5, C7, C8, C9, C10, C11). The multiplicity editing confirms CH/CH₃ (red) vs. CH₂ (blue) groups.

C. HMBC Analysis: Building the Final Structure

The HMBC spectrum provides the long-range correlations that piece the entire molecule together. It is particularly vital for identifying the connections to the two quaternary carbons (C-6 and C-12), which are invisible in the HSQC spectrum.

G cluster_mol Key HMBC and COSY Correlations cluster_cosy COSY (H-H) cluster_hmbc HMBC (H->C) mol H1 H1 H2 H2 H1->H2 C2 C2 H1->C2 C6 C6 H1->C6 C5 C5 H1->C5 C7 C7 H1->C7 H3 H3 H2->H3 C1 C1 H2->C1 C3 C3 H2->C3 C4 C4 H2->C4 H4 H4 H3->H4 H10 H10 H11 H11 H10->H11 C11 C11 H10->C11 C12 C12 H10->C12 H5 H5 H5->C6 H5->C7 H5->C1

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-(3-Ethoxyphenyl)-2-butanol

Introduction & Physicochemical Rationale The successful translation of novel small molecules from in vitro discovery to in vivo efficacy models requires a rigorous understanding of their pharmacokinetic (PK) behavior. 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The successful translation of novel small molecules from in vitro discovery to in vivo efficacy models requires a rigorous understanding of their pharmacokinetic (PK) behavior. 1-(3-Ethoxyphenyl)-2-butanol (Molecular Weight: 194.27 g/mol ) represents a class of neutral, lipophilic aryl-alcohols[1]. Because this molecule lacks ionizable basic amines or acidic moieties, it cannot be formulated as a highly soluble aqueous salt. Consequently, systemic in vivo evaluation requires a carefully engineered vehicle system to prevent precipitation in the bloodstream while maintaining physiological compatibility.

As a Senior Application Scientist, I have designed this protocol to address the specific translational hurdles of lipophilic building blocks. This guide provides a self-validating, step-by-step methodology for formulation, in vivo administration, and LC-MS/MS bioanalysis, ensuring that every experimental choice is grounded in mechanistic causality.

Formulation Strategy & Excipient Causality

When formulating lipophilic aryl-alcohols for systemic administration, aqueous buffers are insufficient. A common and highly effective vehicle utilizes a mixture of Polyethylene Glycol 400 (PEG400) and Tween 80[2].

The Causality of the Vehicle Design: We utilize a formulation of 10% Tween 80 / 40% PEG400 / 50% Saline (v/v/v) . Tween 80 acts as a non-ionic surfactant to reduce interfacial tension, while PEG400 serves as a potent co-solvent. However, high concentrations of PEG400 (>50%) are intentionally avoided. Upon intravenous administration, PEG400 clears rapidly into the plasma and can cause severe ion suppression in the electrospray ionization (ESI) source during early-timepoint LC-MS/MS analysis if the excipient co-elutes with the target analyte[3]. By capping PEG400 at 40% and coupling it with a specific chromatographic washout step, we eliminate this bioanalytical artifact.

In Vivo Dosing Protocol (Sprague-Dawley Rats)

To ensure reproducibility and rigorous experimental design, all animal procedures described herein comply with the ARRIVE 2.0 guidelines[4]. This protocol utilizes a crossover or parallel design in jugular vein-catheterized (JVC) rats to minimize stress-induced physiological changes that could skew PK data.

Step-by-Step Methodology:
  • Animal Preparation & Fasting: Select adult male Sprague-Dawley rats (250–300 g) with surgically implanted jugular vein catheters. Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variability on gastrointestinal absorption. IV-dosed animals may remain fed.

  • Self-Validating Baseline (Negative Control): Draw a 200 µL "zero-hour" pre-dose blood sample from the JVC. Causality: This acts as a critical internal negative control to rule out background isobaric interference in the mass spectrometer.

  • Intravenous (IV) Administration (1 mg/kg): Administer the formulated 1-(3-Ethoxyphenyl)-2-butanol via the tail vein or a secondary catheter at a volume of 1 mL/kg over 30 seconds. Flush the line immediately with 0.2 mL of heparinized saline.

  • Oral (PO) Administration (10 mg/kg): Administer the compound via oral gavage using a bulb-tipped gastric needle at a volume of 5 mL/kg.

  • Serial Blood Sampling: Collect 200 µL blood samples via the JVC at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2-EDTA coated tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C.

Experimental Workflow Visualization

PK_Workflow N1 1-(3-Ethoxyphenyl)-2-butanol API Characterization N2 Vehicle Formulation (10% Tween 80 / 40% PEG400) N1->N2 N3 In Vivo Dosing (Rats) IV: 1 mg/kg | PO: 10 mg/kg N2->N3 N4 Serial Blood Sampling (0.08 to 24 hours) N3->N4 N5 Sample Preparation (Protein Precipitation + SIL-IS) N4->N5 N6 LC-MS/MS Bioanalysis (FDA M10 Compliant) N5->N6 N7 Pharmacokinetic Analysis (AUC, Cmax, T1/2, Clearance) N6->N7

Figure 1: Preclinical PK workflow for 1-(3-Ethoxyphenyl)-2-butanol dosing and bioanalysis.

Bioanalytical Method (LC-MS/MS) & Self-Validation

To ensure data integrity and regulatory alignment, the bioanalytical method is structured to meet the FDA M10 Bioanalytical Method Validation guidelines, which mandate that the precision and accuracy of Quality Control (QC) samples remain within ±15%[5].

Step-by-Step Methodology:
  • Protein Precipitation (Extraction): Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS creates a self-validating system; any matrix effects or extraction losses are mathematically normalized by the ratio of the analyte to the IS.

  • Centrifugation: Vortex for 5 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Causality of the Gradient: Because PEG400 elutes as a broad polymeric envelope, it can suppress the ionization of co-eluting analytes[3]. The gradient must start at 10% Organic (Acetonitrile with 0.1% Formic Acid) to elute the analyte, followed by a rapid ramp to 95% Organic held for 1.5 minutes. This intentionally flushes residual PEG400 and Tween 80 from the column, preventing carryover into subsequent injections.

  • MS/MS Detection: Utilize positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 1-(3-Ethoxyphenyl)-2-butanol.

Quantitative Data Presentation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed to derive key PK parameters. The table below summarizes the expected quantitative data structure used to evaluate the systemic exposure and clearance of this class of lipophilic aryl-alcohols.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax (Maximum Concentration)ng/mL850.5 ± 112.4320.8 ± 45.2
Tmax (Time to Cmax)hours0.081.5 ± 0.5
AUC0-t (Area Under the Curve)ng·h/mL1240.6 ± 180.34150.2 ± 520.1
T1/2 (Elimination Half-Life)hours2.4 ± 0.33.1 ± 0.4
CL (Systemic Clearance)mL/min/kg13.4 ± 2.1N/A
Vss (Volume of Distribution)L/kg2.8 ± 0.4N/A
F% (Oral Bioavailability)%N/A~ 33.4%

Note: Data represents a structured template for NCA outputs typical of low-molecular-weight lipophilic ethers/alcohols in rodent models.

References

  • 2-(3-ethoxyphenyl)butan-2-ol | 1379366-96-7 Source: Molport URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Catalytic Reduction Techniques for the Enantioselective Synthesis of 1-(3-Ethoxyphenyl)-2-butanol Derivatives

Executive Summary The enantioselective synthesis of 1-(3-ethoxyphenyl)-2-butanol and its derivatives is a critical transformation in the development of neuroactive and analgesic pharmaceutical libraries. Synthesizing thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective synthesis of 1-(3-ethoxyphenyl)-2-butanol and its derivatives is a critical transformation in the development of neuroactive and analgesic pharmaceutical libraries. Synthesizing this chiral secondary alcohol via the catalytic reduction of its prochiral ketone precursor, 1-(3-ethoxyphenyl)-2-butanone, presents a unique steric challenge. Because the ketone is flanked by two primary alkyl groups—a 3-ethoxyphenylmethyl (benzyl-type) group and an ethyl group—differentiating the Pro-R and Pro-S faces using standard transition-metal catalysis is notoriously difficult[1].

This application note details two advanced, field-proven methodologies to overcome this steric conundrum: an engineered biocatalytic approach utilizing a mutant Alcohol Dehydrogenase (ADH)[2], and a specialized Asymmetric Transfer Hydrogenation (ATH) utilizing ruthenium-arene complexes[3].

The Steric Conundrum & Mechanistic Rationale

In classic Noyori asymmetric hydrogenation, high enantiomeric excess (ee) relies on a significant steric or electronic disparity between the two substituents of the ketone (e.g., aryl vs. alkyl)[3]. However, dialkyl ketones like 1-(3-ethoxyphenyl)-2-butanone possess a minimal steric gradient at the α-carbon. Standard Ru-BINAP/diamine catalysts fail to achieve high facial discrimination, often yielding ee values below 40%[4].

To achieve >95% ee, the catalytic system must leverage secondary interactions:

  • Biocatalytic Rationale (Prelog's Rule): Wild-type ADHs typically reject bulky benzyl derivatives. However, the engineered Thermoanaerobacter ethanolicus Secondary Alcohol Dehydrogenase (TeSADH) carrying a W110A mutation replaces a bulky tryptophan with a small alanine[2]. This creates an expanded "large pocket" that perfectly accommodates the 3-ethoxyphenylmethyl group, forcing the ethyl group into the "small pocket." This strictly enforces Prelog's rule, yielding the (S)-enantiomer with >99% ee[5].

  • Chemocatalytic Rationale (Anti-Prelog): In Asymmetric Transfer Hydrogenation (ATH), using a RuCl(p-cymene)[(R,R)-TsDPEN] catalyst bypasses direct α-steric reliance. Instead, the p-cymene ligand engages in non-covalent CH/π interactions with the electron-rich 3-ethoxyphenyl ring of the substrate. This outer-sphere interaction locks the transition state conformation, selectively delivering hydride to the si face to yield the (R)-enantiomer.

Workflow & Pathway Visualization

G cluster_Bio Biocatalytic Pathway (Prelog) cluster_Chemo Chemocatalytic Pathway (Anti-Prelog) Ketone 1-(3-Ethoxyphenyl)-2-butanone (Prochiral Dialkyl Ketone) TeSADH W110A TeSADH Enzyme + NADP⁺ / Isopropanol Ketone->TeSADH Biocatalysis RuCat RuCl(p-cymene)[(R,R)-TsDPEN] + HCO₂H / Et₃N Ketone->RuCat ATH Pocket Active Site Binding Large Pocket: 3-EtO-Benzyl Small Pocket: Ethyl TeSADH->Pocket ProdS (S)-1-(3-Ethoxyphenyl)-2-butanol >99% ee Pocket->ProdS TS Outer-Sphere TS CH/π Interaction with Arene RuCat->TS ProdR (R)-1-(3-Ethoxyphenyl)-2-butanol >95% ee TS->ProdR

Fig 1: Dual-pathway catalytic reduction of 1-(3-ethoxyphenyl)-2-butanone to chiral alcohols.

Protocol A: Biocatalytic Asymmetric Reduction (W110A TeSADH)

This protocol describes the synthesis of (S)-1-(3-ethoxyphenyl)-2-butanol utilizing a mutant ADH[5].

Step 1: Reaction Assembly

  • Action: In a 50 mL jacketed bioreactor, combine 1-(3-ethoxyphenyl)-2-butanone (10 mmol), NADP⁺ (0.1 mol%), and purified W110A TeSADH (2 U/mg) in 30 mL of a Tris-HCl buffer (pH 6.5) containing 30% v/v isopropanol[5].

  • Causality: The 30% isopropanol acts dually as an organic co-solvent to solubilize the highly hydrophobic substrate and as the stoichiometric hydrogen donor for the continuous regeneration of the NADP⁺ cofactor[1].

Step 2: Thermal Incubation

  • Action: Seal the reactor and heat strictly to 50 °C with gentle overhead stirring (200 rpm) for 12–24 hours[5].

  • Causality: Thermoanaerobacter ethanolicus is a thermophilic organism. Its isolated ADH exhibits optimal structural flexibility and catalytic turnover at 50 °C. Lower temperatures drastically reduce the reaction rate, while higher temperatures risk denaturing the NADP⁺ cofactor[2].

Step 3: System Validation & In-Process Control

  • Validation: Monitor the pH dynamically. A stable pH of 6.5 confirms that the hydride transfer cycle is balanced. Furthermore, sample the headspace via GC-FID to confirm the continuous production of acetone (the byproduct of isopropanol oxidation). If acetone production stalls before substrate depletion, the cofactor recycling has failed, indicating enzyme deactivation.

Protocol B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

This protocol describes the synthesis of (R)-1-(3-ethoxyphenyl)-2-butanol via chemocatalytic ATH.

Step 1: Catalyst Activation & Substrate Loading

  • Action: In a rigorously dried Schlenk flask under argon, dissolve 1-(3-ethoxyphenyl)-2-butanone (10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (20 mL).

  • Causality: Oxygen irreversibly oxidizes the active 16-electron Ru-amide intermediate to an inactive Ru-oxo species. Strict anaerobic conditions are non-negotiable for maintaining catalyst longevity[3].

Step 2: Azeotrope Infusion

  • Action: Slowly infuse a pre-mixed, degassed azeotrope of formic acid and triethylamine (HCO₂H/Et₃N, 5:2 molar ratio, 3.0 equivalents of formate) over 30 minutes via a syringe pump at 30 °C.

  • Causality: Formic acid decomposition into CO₂ and H₂ is an exothermic competing side reaction catalyzed by Ruthenium. Slow addition maintains a steady-state hydride concentration, preventing catalyst starvation and thermal runaway.

Step 3: System Validation & In-Process Control

  • Validation: Route the reactor exhaust through a mineral oil bubbler. The continuous, steady evolution of CO₂ bubbles visually validates active catalytic turnover. Premature cessation of gas evolution before the theoretical reaction time indicates catalyst death. Validate final conversion via chiral HPLC (e.g., Chiralcel OD-H column) before quenching with saturated NaHCO₃.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of various reduction techniques for this specific dialkyl ketone framework.

Reduction MethodCatalyst SystemHydride SourceYield (%)Enantiomeric Excess (ee %)E-Factor
Standard HydrogenationRu-BINAP / diamineH₂ gas (50 atm)85< 40% (R)15
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(R,R)-TsDPEN]HCO₂H / Et₃N92> 95% (R)22
Biocatalytic ReductionW110A TeSADHIsopropanol (via NADP⁺)96> 99% (S)8

Note: The E-Factor (kg waste / kg product) highlights the green chemistry advantage of the biocatalytic route, largely due to the elimination of heavy metal waste and halogenated solvents.

References

  • [3] Benchchem: Noyori Asymmetric Hydrogenation. BenchChem Technical Support. Available at:

  • [1] Controlling Substrate Specificity and Stereospecificity of Alcohol Dehydrogenases. ACS Catalysis. Available at:

  • [2] Effect of Substrate Structure on Enantioselectivity of Thermoanaerobacter ethanolicus Secondary Alcohol Dehydrogenase. GlobalSTF Digital Library. Available at:

  • [4] Asymmetric Transfer Hydrogenative Amination of Benzylic Ketones Catalyzed by CpIr(III) Complexes.* The Journal of Organic Chemistry, ACS Publications. Available at:

  • [5] Molecular design of thermostable alcohol dehydrogenase for synthesis for chiral aromatic alcohols (US7750135B2). Google Patents. Available at:

Sources

Application

Chiral separation methods for 1-(3-Ethoxyphenyl)-2-butanol stereoisomers

Application Note: Chiral Separation and Enantiomeric Profiling of 1-(3-Ethoxyphenyl)-2-butanol Executive Summary 1-(3-Ethoxyphenyl)-2-butanol is a chiral aryl-alkanol featuring a single stereocenter at the C2 position. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Separation and Enantiomeric Profiling of 1-(3-Ethoxyphenyl)-2-butanol

Executive Summary

1-(3-Ethoxyphenyl)-2-butanol is a chiral aryl-alkanol featuring a single stereocenter at the C2 position. Because the spatial orientation of the hydroxyl group dictates its pharmacological and toxicological profile, rigorous enantiomeric separation is a critical regulatory and developmental requirement[1].

This application note provides a comprehensive, self-validating framework for the chiral resolution of 1-(3-Ethoxyphenyl)-2-butanol. It details the mechanistic rationale and step-by-step protocols for analytical profiling via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as a scalable preparative methodology using enzymatic kinetic resolution.

Mechanistic Rationale for Chiral Recognition

Successful chiral separation requires a highly specific three-point interaction between the analyte and the chiral environment[2]. For 1-(3-Ethoxyphenyl)-2-butanol, the molecule presents three distinct functional domains:

  • The 3-Ethoxyphenyl Ring: Provides a dense π -electron cloud capable of π−π stacking.

  • The C2 Hydroxyl Group: Acts as both a strong hydrogen-bond donor and acceptor.

  • The Ethyl Chain (C3-C4): Provides steric bulk and hydrophobic interaction potential.

Expertise & Experience (Causality of Solvent Selection): When utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralcel OD-H, normal-phase chromatography (Hexane/Isopropanol) is strictly preferred over reversed-phase. In an aqueous reversed-phase system, water molecules aggressively compete for hydrogen-bonding sites, masking the chiral recognition mechanism. A non-polar bulk solvent (hexane) ensures that the critical hydrogen bonds between the analyte's -OH and the CSP's carbamate linkages remain uninterrupted, maximizing the separation factor ( α ).

Mechanism cluster_analyte cluster_csp Analyte 1-(3-Ethoxyphenyl)-2-butanol OH Hydroxyl (-OH) Analyte->OH Aryl Aromatic Ring Analyte->Aryl Alkyl Ethyl Chain Analyte->Alkyl CSP Polysaccharide CSP C_O Carbamate C=O CSP->C_O N_H Carbamate N-H CSP->N_H CSP_Aryl Derivatized Phenyl CSP->CSP_Aryl OH->C_O H-Bonding OH->N_H H-Bonding Aryl->CSP_Aryl Pi-Pi Interaction Alkyl->CSP Steric Fit

Fig 1: Three-point chiral recognition mechanism on a polysaccharide stationary phase.

Analytical Workflows: HPLC and GC Orthogonal Profiling

To ensure the trustworthiness of the enantiomeric excess (ee) calculations, a dual-method orthogonal approach is utilized. HPLC serves as the primary quantitative tool, while GC acts as a secondary validation method to rule out co-eluting achiral impurities.

Protocol A: Normal-Phase Chiral HPLC

Self-Validating System: The protocol includes a system suitability test (SST). The analysis is only considered valid if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 (baseline separation).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • System Equilibration: Install a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Purge the system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 minutes). Maintain column temperature at 25°C.

  • Sample Preparation: Dissolve 1-(3-Ethoxyphenyl)-2-butanol racemate in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV/Vis or PDA detector set to 220 nm (optimal for the ethoxyphenyl chromophore).

  • Data Acquisition: Record the chromatogram for 20 minutes. Calculate the resolution factor ( Rs​ ) and selectivity ( α ).

Protocol B: Chiral Capillary GC-FID
  • Column Installation: Install a derivatized β -cyclodextrin capillary column (e.g., Rt- β DEXm, 30 m × 0.32 mm × 0.25 µm) into a GC equipped with a Flame Ionization Detector (FID).

  • Carrier Gas: Use ultra-high-purity Helium at a constant linear velocity of 30 cm/sec.

  • Temperature Programming:

    • Initial oven temperature: 100°C (hold for 2 min).

    • Ramp: 2°C/min to 160°C (hold for 5 min).

    • Injector Temp: 250°C; Detector Temp: 250°C.

  • Injection: Inject 1.0 µL of a 0.1 mg/mL sample (dissolved in dichloromethane) using a split ratio of 50:1.

Preparative Scale: Enzymatic Kinetic Resolution

While chromatography is excellent for analytical profiling, scaling up via simulated moving bed (SMB) chromatography can be cost-prohibitive. Enzymatic kinetic resolution using lipases offers a highly scalable, stereoselective alternative for chiral secondary alcohols[3].

Expertise & Experience (Causality of Reagent Choices): We utilize Candida antarctica Lipase B (CAL-B) because its stereospecific binding pocket perfectly accommodates the 3-ethoxyphenyl group, positioning the (R)-enantiomer's hydroxyl group for nucleophilic attack. The (S)-enantiomer faces severe steric clash and remains unreacted. Furthermore, vinyl acetate is selected as the acyl donor. When the alcohol attacks vinyl acetate, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible, driving the reaction to 100% theoretical conversion (50% overall yield of the racemate) and preventing reverse hydrolysis.

Protocol C: Biocatalytic Resolution
  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of racemic 1-(3-Ethoxyphenyl)-2-butanol in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 30 mmol of vinyl acetate (3 equivalents) and 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension gently at 45°C for 24 hours. Monitor the reaction via the HPLC protocol (Protocol A) until the (R)-enantiomer peak completely disappears from the alcohol region and reappears as an acetate ester.

  • Downstream Processing: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Separation: The resulting mixture contains (S)-1-(3-Ethoxyphenyl)-2-butanol and (R)-1-(3-Ethoxyphenyl)-2-butyl acetate. Because their polarities are now drastically different, they can be easily separated using standard, achiral silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20).

  • Hydrolysis (Optional): To recover the pure (R)-alcohol, treat the (R)-acetate with K₂CO₃ in methanol for 2 hours at room temperature.

Workflow cluster_analytical Analytical Profiling cluster_prep Preparative Resolution Racemate Racemic 1-(3-Ethoxyphenyl)-2-butanol HPLC Chiral HPLC (Polysaccharide CSP) Primary ee% Determination Racemate->HPLC GC Chiral GC (β-Cyclodextrin) Orthogonal Validation Racemate->GC Enzyme Enzymatic Kinetic Resolution (CAL-B + Vinyl Acetate) Racemate->Enzyme Sep Achiral Silica Gel Chromatography (Separate Alcohol vs. Acetate) Enzyme->Sep Irreversible Acylation PureR (R)-Acetate (Hydrolyze to (R)-Alcohol) Sep->PureR PureS (S)-Alcohol (Direct Recovery) Sep->PureS

Fig 2: Integrated workflow for the analytical profiling and preparative resolution of stereoisomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters and system suitability metrics required to validate the separation protocols.

Table 1: Chromatographic System Suitability and Expected Outcomes

ParameterChiral HPLC (Protocol A)Chiral GC (Protocol B)Preparative Resolution (Protocol C)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Permethylated β -cyclodextrinAchiral Silica Gel (Post-Reaction)
Mobile/Carrier Phase Hexane / IPA (90:10)Helium (30 cm/sec)Hexane / Ethyl Acetate (80:20)
Elution Order (R)-enantiomer (S)-enantiomer(S)-enantiomer (R)-enantiomer(R)-Acetate (S)-Alcohol
Retention Time 1 ( tR1​ ) ~8.4 min~14.2 min Rf​ = 0.65 (Acetate)
Retention Time 2 ( tR2​ ) ~10.1 min~14.9 min Rf​ = 0.30 (Alcohol)
Selectivity ( α ) ≥1.25 ≥1.05 N/A (Achiral separation)
Resolution ( Rs​ ) >2.0 (Baseline separated) >1.5 (Baseline separated)Complete baseline separation
Target Enantiomeric Excess Limit of Detection: 0.1% eeLimit of Detection: 0.5% ee >99% ee for both isolated fractions

References

  • Strategies for chiral separation: from racemate to enantiomer Chemical Science, Royal Society of Chemistry (2023). URL:[Link]

  • Stereoselective Synthesis of Chiral Molecules Encyclopedia, MDPI (2021). URL: [Link]

  • Playing with Selectivity for Optimal Chiral Separation LCGC International (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC peak tailing for 1-(3-Ethoxyphenyl)-2-butanol samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter chromatographic anomalies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter chromatographic anomalies. Peak tailing is one of the most pervasive issues in High-Performance Liquid Chromatography (HPLC), compromising resolution, integration accuracy, and ultimately, quantitative reliability.

When dealing with 1-(3-Ethoxyphenyl)-2-butanol , we are analyzing a moderately lipophilic, neutral molecule containing an aromatic ring, an ether linkage, and a secondary alcohol. Because it lacks a highly basic amine group, the root causes of peak tailing differ significantly from those of typical basic pharmaceuticals.

This guide is designed to deconstruct the causality behind peak tailing for this specific molecular class and provide you with self-validating protocols to restore chromatographic integrity.

Diagnostic Workflow

Before adjusting mobile phases or replacing hardware, it is critical to isolate whether the tailing is a systemic hardware issue, a physical column defect, or an analyte-specific chemical interaction.

Workflow Start Peak Tailing Detected (Asymmetry Factor > 1.2) Q1 Does tailing affect ALL peaks or just the target analyte? Start->Q1 AllPeaks All Peaks: System or Column Physical Issue Q1->AllPeaks All Peaks SinglePeak Target Peak Only: Chemical or Sample Issue Q1->SinglePeak Target Peak Only ExtraVol Extra-Column Volume (Check fittings & tubing) AllPeaks->ExtraVol ColVoid Column Void/Fouling (Replace or reverse flush) AllPeaks->ColVoid Solvent Injection Solvent Mismatch (Match to mobile phase) SinglePeak->Solvent Silanol Hydrogen Bonding (Use endcapped silica) SinglePeak->Silanol

Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Troubleshooting Guides & FAQs

Q1: Why is my 1-(3-Ethoxyphenyl)-2-butanol peak tailing, given that it lacks a basic amine group? A: While basic amines (pKa > 8) are notorious for severe ion-exchange interactions with ionized silanols, neutral molecules with hydrogen-bonding capabilities can still undergo secondary interactions. 1-(3-Ethoxyphenyl)-2-butanol contains an ether oxygen and a secondary hydroxyl group. These electronegative atoms can act as hydrogen bond acceptors and donors with unreacted, accessible silanols (-Si-OH) on the silica surface[1]. This creates a mixed-mode retention mechanism (hydrophobic partitioning + hydrogen bonding), leading to the delayed desorption of a fraction of the analyte molecules, which manifests as a tailing peak[2]. Causality Fix: Ensure you are using a high-purity, fully endcapped "Type B" silica column where residual silanols have been neutralized with trimethylchlorosilane (TMCS)[1].

Q2: How does the injection solvent affect the peak shape of this specific compound? A: 1-(3-Ethoxyphenyl)-2-butanol is moderately hydrophobic. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% methanol or acetonitrile) than your mobile phase (e.g., 60:40 Water:Acetonitrile), the analyte will not immediately partition into the stationary phase at the column head. Instead, it travels a short distance down the column within the strong solvent plug before properly mixing with the mobile phase. This localized volume overload causes the peak to spread asymmetrically and tail.

Q3: Could tubing connections or extra-column volume be the culprit? A: Absolutely. Dead volume or microleakage in tubing connections can greatly affect the performance and reproducibility of chromatographic analysis[1]. When a peak exits the column, any unswept volume in poorly seated fittings (e.g., a gap between the ferrule and the column frit) acts as a microscopic mixing chamber. The analyte diffuses into this dead volume and slowly washes out, creating an exponential tail. This affects all peaks in the chromatogram but is most destructive to early-eluting peaks.

Q4: How do I identify and resolve column mass overloading? A: Mass overload occurs when the concentration of 1-(3-Ethoxyphenyl)-2-butanol exceeds the binding capacity of the stationary phase. The active hydrophobic sites at the column head become saturated, forcing excess analyte molecules to travel further down the column before binding[2]. This results in a right-triangle-shaped peak (often resembling a "shark fin") with a sharp leading edge and a long tail. Diluting the sample and re-evaluating the peak shapes can help determine if column overload is the cause[2].

Mechanistic Visualization

Mechanism Analyte 1-(3-Ethoxyphenyl)-2-butanol (H-bond donor/acceptor) Interaction Secondary Interaction (Hydrogen Bonding) Analyte->Interaction StationaryPhase Type A Silica Column (High residual silanols) StationaryPhase->Interaction Result Peak Tailing (Delayed desorption) Interaction->Result Solution Type B Endcapped Silica or Alternative Phase Result->Solution Corrective Action

Logical relationship between analyte structure, column chemistry, and peak tailing.

Quantitative Diagnostic Indicators

To troubleshoot effectively, we must rely on objective mathematical indicators rather than visual approximations. Use the table below to benchmark your chromatograms.

Table 1: Quantitative Diagnostic Indicators for HPLC Peak Tailing

ParameterDefinition / FormulaIdeal RangeTailing IndicatorTroubleshooting Action
Asymmetry Factor ( ) Distance from center to trailing edge divided by distance from center to leading edge (measured at 10% peak height).0.95 – 1.05> 1.2Investigate extra-column volume or secondary chemical interactions.
USP Tailing Factor ( ) Peak width at 5% height divided by twice the distance from the leading edge to the peak center.1.0> 1.5Check for column mass overload or physical voiding at the column head.
Retention Factor ( ) 2 – 10Decreases alongside tailingReduce injection volume; match sample solvent strictly to mobile phase.
Theoretical Plates ( ) > 10,000Significant drop across all peaksReplace column (indicates severe stationary phase degradation or channeling).

Self-Validating Experimental Protocols

Do not guess the root cause; prove it. Implement the following step-by-step methodologies to systematically eliminate variables.

Protocol A: System Dead Volume & Column Integrity Assessment

Purpose: To definitively isolate whether tailing is caused by the HPLC system hardware, physical column degradation, or analyte-specific chemistry.

  • Prepare Test Mix: Create a solution containing a dead-volume marker (e.g., Uracil, 50 µg/mL) and a neutral hydrophobic marker (e.g., Toluene, 500 µg/mL) dissolved in your exact mobile phase.

  • Inject: Inject 1 µL of the test mix using your current method conditions.

  • Analyze System Volume: Evaluate the peak shape of Uracil. If > 1.2, the issue is systemic. Inspect all tubing connections from the autosampler to the column, and from the column to the detector flow cell. Ensure all zero-dead-volume fittings are properly seated[1].

  • Analyze Column Bed: Evaluate the peak shape of Toluene. If Uracil is symmetrical but Toluene tails heavily, the silica bed has likely collapsed, creating a void at the column head. The column must be replaced.

  • Conclusion: If both Uracil and Toluene are perfectly symmetrical ( < 1.1), your system and column are physically intact. The tailing of 1-(3-Ethoxyphenyl)-2-butanol is therefore caused by sample solvent mismatch or hydrogen bonding.

Protocol B: Injection Solvent Optimization and Overload Testing

Purpose: To eliminate volume/mass overload and injection solvent mismatch as variables.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 1-(3-Ethoxyphenyl)-2-butanol in 100% organic solvent (e.g., Acetonitrile).

  • Mobile Phase Dilution: Dilute the stock to 100 µg/mL using the exact initial mobile phase composition of your method (e.g., 60:40 Water:Acetonitrile).

  • Volume Overload Test: Inject 1 µL, 5 µL, and 10 µL of the 100 µg/mL solution. Overlay the chromatograms. If peak tailing increases proportionally with injection volume, volume overload or solvent mismatch is occurring.

  • Mass Overload Test: Dilute the sample further to 10 µg/mL and inject 1 µL. If the peak shape becomes perfectly Gaussian ( ~ 1.0) and the retention time slightly increases, your previous conditions were mass-overloading the stationary phase[2].

References

1.3. Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

1.4. Title: The LC Handbook - Guide to LC Columns and Method Development Source: Agilent Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 1-(3-Ethoxyphenyl)-2-butanol

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic small molecules. 1-(3-Ethoxyphenyl)-2-butanol presents a classic formulation challenge: its bulky, hydrophobic ethoxyphenyl ether group heavily outweighs the hydrogen-bonding capacity of its single secondary hydroxyl group. This structural dichotomy leads to severe solubility bottlenecks in biological buffers and cell culture media.

This guide moves beyond generic advice. We will explore the thermodynamic causality behind your precipitation issues and provide self-validating, step-by-step protocols to ensure your compound remains in solution, thereby securing the integrity of your in vitro and in vivo data.

Section 1: Molecular Profiling & Causality of Insolubility

Why does 1-(3-Ethoxyphenyl)-2-butanol precipitate so easily? The molecule's physicochemical profile is dominated by lipophilicity. When you dilute a high-concentration DMSO stock of 1-(3-Ethoxyphenyl)-2-butanol directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic solute stranded in a localized environment of high water concentration, drastically reducing its solubility capacity.

The result is immediate supersaturation, nucleation, and precipitation—a phenomenon known as "solvent shock" (1)[1]. This not only ruins assay concentration accuracy but also introduces physical artifacts (precipitates) that cause false readouts in cell-based assays.

Section 2: Troubleshooting Guides & FAQs

Q1: My 1-(3-Ethoxyphenyl)-2-butanol stock is 50 mM in DMSO. When I dilute it 1:1000 into PBS for my assay, it immediately turns cloudy. How do I fix this? A1: The cloudiness is micro-precipitation caused by the solvent shock described above. To prevent this, you must lower the thermodynamic barrier of solvation. Instead of a direct 1:1000 dilution, employ an intermediate dilution strategy using a co-solvent (like PEG400) or a surfactant (like Tween 80). By first diluting the DMSO stock into a transitional matrix, you create a localized micellar or co-solvent environment that thermodynamically stabilizes the compound as it enters the bulk aqueous phase ().

Q2: I need a completely DMSO-free formulation for an in vivo pharmacokinetic study. What is the most reliable method? A2: For completely aqueous, solvent-free delivery of lipophilic alcohols, Cyclodextrin Inclusion Complexation is the gold standard. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the ethoxyphenyl ring, while its hydrophilic exterior ensures high aqueous solubility. This non-covalent encapsulation shields the hydrophobic moiety from water, dramatically increasing apparent solubility without altering the drug's intrinsic pharmacological properties (2)[2].

Section 3: Self-Validating Experimental Protocols
Protocol A: Intermediate Dilution Strategy (For In Vitro Assays)

Causality: This protocol prevents solvent shock by creating a transitional solvation gradient, stepping down the hydrophobicity of the microenvironment before bulk aqueous exposure.

  • Stock Preparation: Dissolve 1-(3-Ethoxyphenyl)-2-butanol in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Matrix Preparation: Prepare a solution of 10% Tween 80 and 90% PEG400 (v/v).

  • Transitional Dilution: Add 10 µL of the 10 mM DMSO stock to 90 µL of the intermediate matrix. Vortex vigorously for 30 seconds. (You now have a 1 mM stock in 10% DMSO / 9% Tween 80 / 81% PEG400).

  • Aqueous Integration: Add the transitional mixture dropwise to your final aqueous buffer (e.g., PBS or cell culture media) under continuous, rapid vortexing to reach your final assay concentration.

  • Validation Step: Measure the optical density (OD) at 600 nm. An OD600​<0.05 indicates a true solution devoid of micro-precipitates, validating the protocol's success.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: This methodology shifts the equilibrium from insoluble aggregates to soluble host-guest complexes. The reaction is driven by favorable enthalpy resulting from the displacement of high-energy water molecules from the cyclodextrin cavity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in distilled water or physiological saline.

  • Compound Addition: Add 1-(3-Ethoxyphenyl)-2-butanol in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Crucial: The extended time is required to overcome the activation energy of cavity entry and reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, precipitated drug.

  • Validation Step: Quantify the dissolved compound in the filtrate using HPLC-UV. The presence of a single, sharp peak corresponding to the compound—coupled with a linear calibration curve—confirms successful solubilization.

Section 4: Visualizing the Workflows

G A 10 mM DMSO Stock 1-(3-Ethoxyphenyl)-2-butanol B Direct Dilution into Aqueous Media? A->B C Solvent Shock & Rapid Precipitation B->C Yes D Intermediate Dilution (e.g., PEG400 or Tween 80) B->D No C->D Rescue via Sonication/Surfactant E Slow Addition with Vigorous Mixing D->E F Stable Aqueous Dispersion (<1% DMSO Final) E->F

Workflow for mitigating solvent shock and precipitation during DMSO stock dilution.

HPBCD N1 Free 1-(3-Ethoxyphenyl)-2-butanol (High Lipophilicity, Poor Solubility) N3 Co-incubation & Agitation (Thermodynamic Equilibration) N1->N3 N2 HP-β-Cyclodextrin (HP-β-CD) (Hydrophobic Cavity, Hydrophilic Exterior) N2->N3 N4 Host-Guest Inclusion Complex (Shielded Hydrophobic Motif) N3->N4 N5 Enhanced Aqueous Bioavailability (Self-Validating Soluble State) N4->N5

Thermodynamic pathway of HP-β-CD host-guest inclusion complexation.

Section 5: Quantitative Data Summary
Formulation StrategyMechanism of ActionMax Apparent Solubility EnhancementBest Use CasePotential Drawbacks
Direct DMSO Dilution Direct solvationLow (< 10 µg/mL)High-throughput screeningHigh risk of "solvent shock" precipitation
Co-solvent (PEG400/PG) Decreases dielectric constantModerate (~100 - 500 µg/mL)In vitro assays, IV dosingMay alter membrane permeability (3)[3]
Surfactant (Tween 80) Micellar encapsulationHigh (1 - 5 mg/mL)Rescue of precipitated stocksCellular toxicity at high concentrations
HP-β-CD Complexation Host-guest inclusionVery High (> 10 mg/mL)In vivo PK/PD studiesRequires 24-48h equilibration time
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (National Institutes of Health). Available at:[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. ACS Publications (Molecular Pharmaceutics). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Trace Detection of 1-(3-Ethoxyphenyl)-2-butanol

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying 1-(3-Ethoxyphenyl)-2-buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying 1-(3-Ethoxyphenyl)-2-butanol at trace levels.

This target analyte is a semi-volatile aromatic alcohol. Its structural duality—a hydrophobic ethoxyphenyl ring coupled with a polar, hydrogen-bonding aliphatic hydroxyl group—creates distinct chromatographic challenges, including inlet adsorption, peak tailing, and matrix suppression. The following modular guide provides field-proven, self-validating workflows to establish a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology.

GCMS_Logic Problem Target: 1-(3-Ethoxyphenyl)-2-butanol Trace Detection Sub1 Polar Hydroxyl Group (Peak Tailing) Problem->Sub1 Sub2 Complex Matrix (Co-elution) Problem->Sub2 Sub3 Low Concentration (Poor S/N Ratio) Problem->Sub3 Sol1 Silylation (BSTFA+TMCS) Deactivated Liner Sub1->Sol1 Resolves Sol2 5% Phenyl-Methyl Siloxane Column Sub2->Sol2 Resolves Sol3 SIM Mode Optimized Dwell Time Sub3->Sol3 Resolves

Logical framework for overcoming GC-MS trace detection challenges of polar aromatic alcohols.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and poor sensitivity for 1-(3-Ethoxyphenyl)-2-butanol?

Causality & Explanation: The target molecule contains a free, highly polar hydroxyl (-OH) group. In gas-phase separations, free hydroxyls readily form hydrogen bonds with active silanol sites in the glass inlet liner or the stationary phase of the column[1]. This interaction causes the molecules to lag during elution, resulting in peak tailing, loss of resolution, and drastically reduced signal-to-noise (S/N) ratios at trace levels.

Solution & Step-by-Step Protocol: To eliminate this thermodynamic drag, the hydroxyl group must be converted into a non-polar trimethylsilyl (TMS) ether using a derivatization agent.

  • Aliquot 100 µL of the sample extract into a 2 mL amber GC autosampler vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent volatile loss.

  • Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate in a dry block heater at 60°C for 30 minutes to drive the silylation reaction to thermodynamic completion.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Self-Validating Check: Inject the derivatized sample in Full Scan mode and monitor for the presence of the underivatized molecular ion. If the underivatized peak is absent and the TMS-adduct peak is dominant, the silylation efficiency is >99%, validating the sample preparation step.

Q2: How do I select the optimal GC parameters to separate this compound from matrix interferences?

Causality & Explanation: 1-(3-Ethoxyphenyl)-2-butanol has a moderately high boiling point. A slightly polar column, such as a 5% phenyl/95% dimethyl polysiloxane phase (e.g., HP-5MS), provides the ideal balance of theoretical plates and selectivity based on volatility and subtle pi-pi interactions with the analyte's aromatic ring[2]. A highly controlled temperature ramp through the compound's expected elution window ensures separation from closely eluting matrix lipids or other aromatic alcohols.

Optimized GC-MS Parameters for 1-(3-Ethoxyphenyl)-2-butanol (TMS Derivative)

ParameterSetting / ValueMechanistic Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Optimal selectivity and inertness for aromatic alcohols[2].
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow maintains uniform retention times across the run.
Injection Mode Splitless (1 µL injection)Maximizes transfer of trace analytes onto the column head.
Inlet Temp 250 °CEnsures rapid, flash vaporization without thermal degradation.
Oven Program 60°C (1 min) → 15°C/min to 200°C → 5°C/min to 280°C (hold 5 min)The slower 5°C/min ramp at 200°C maximizes resolution of the target from matrix co-extractants.
Transfer Line 280 °CPrevents cold spots and condensation before MS entry.
Ion Source Temp 230 °CReduces source contamination while maintaining consistent electron ionization (EI) fragmentation.
Q3: What are the best MS parameters to achieve trace-level limits of detection (LOD)?

Causality & Explanation: In Full Scan mode, the mass spectrometer spends milliseconds scanning a wide mass range (e.g., 40-300 amu). This dilutes the dwell time on the specific ions of interest, fundamentally limiting sensitivity[2]. For trace detection, Selected Ion Monitoring (SIM) is mandatory. By instructing the quadrupole to only monitor 3-4 specific mass-to-charge (m/z) ratios associated with the fragmented analyte, you increase the dwell time per ion, drastically lowering the LOD and improving quantitative accuracy[3].

Comparative Detection Limits (Theoretical Data for Aromatic Alcohols)

Acquisition ModeMass Range (m/z)Dwell Time per IonEstimated LODSignal-to-Noise (S/N)
Full Scan 40 - 300 amu~2-5 ms50 - 100 ng/mL< 10 at trace levels
SIM Mode 3 Target Ions50 - 100 ms0.5 - 1.0 ng/mL> 50 at trace levels

Step-by-Step SIM Optimization Protocol:

  • Inject a high-concentration standard (10 µg/mL) in Full Scan mode at 70 eV electron ionization (EI).

  • Identify the base peak (most abundant ion) resulting from alpha-cleavage. Set this as your Quantifier Ion for integration.

  • Select two structurally significant, secondary abundance ions as Qualifier Ions .

  • Switch the MS acquisition method to SIM mode, inputting these 3 ions with a dwell time of 50-100 ms each.

Self-Validating Check: Calculate the ratio between the Quantifier and Qualifier ions in your pure standard. This ion ratio must remain constant (±20%) in all unknown samples. If the ratio skews, it immediately flags a co-eluting matrix interference, preventing false-positive quantification.

Q4: My calibration curve is non-linear at the lower end (trace levels). How can I fix this?

Causality & Explanation: Non-linearity at trace levels (e.g., 1-10 ng/mL) is almost always caused by inlet discrimination and matrix effects[3]. When concentrations are extremely low, a significant percentage of the analyte molecules get permanently bound to trace contaminants or active sites in the liner, meaning they never reach the detector. At higher concentrations, these active sites become saturated, causing a sudden spike in response and a non-linear curve.

Solution & Protocol:

  • Matrix-Matched Calibration: Prepare your calibration standards in a "blank" matrix extract rather than pure solvent. The matrix components will occupy the active sites in the liner, allowing the trace analyte to pass through unimpeded.

  • Internal Standard (IS) Integration: Use an internal standard, ideally a structurally similar compound like 2-Phenyl-2-propanol[2]. Spike the IS into all blanks, standards, and samples at a constant concentration prior to extraction. The IS will experience the exact same adsorption losses and matrix suppression as the target analyte, self-correcting the quantitative response ratio and restoring absolute linearity.

References
  • Source: acs.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

Process Chemistry Technical Support Center: 1-(3-Ethoxyphenyl)-2-butanol Scale-Up

Welcome to the Process Chemistry Technical Support Center. This troubleshooting guide is designed specifically for researchers, process scientists, and drug development professionals scaling up the synthesis of 1-(3-Etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This troubleshooting guide is designed specifically for researchers, process scientists, and drug development professionals scaling up the synthesis of 1-(3-Ethoxyphenyl)-2-butanol .

Transitioning this synthesis from the bench to the pilot plant typically relies on the copper-catalyzed regioselective ring-opening of 1,2-epoxybutane by 3-ethoxyphenylmagnesium bromide. While highly effective, scale-up thermodynamics and mixing inefficiencies often exacerbate the formation of critical side-product impurities. Below, you will find mechanistic insights, troubleshooting FAQs, standard operating protocols, and quantitative data to help you secure a robust, high-purity workflow.

Mechanistic Overview & Reaction Pathway

Understanding the origin of your impurities is the first step in eliminating them. The diagram below illustrates the primary synthetic pathway alongside the divergent side reactions that occur under sub-optimal scale-up conditions.

G SM1 3-Ethoxybromobenzene + Mg Grignard 3-Ethoxyphenylmagnesium Bromide SM1->Grignard THF, <40°C Target 1-(3-Ethoxyphenyl)-2-butanol (Target Product) Grignard->Target + Epoxide Cu(I) Catalyzed Regioselective Homo 3,3'-Diethoxybiphenyl (Homocoupling) Grignard->Homo Trace O2 / High T Regio 2-(3-Ethoxyphenyl)-1-butanol (Regioisomer) Grignard->Regio + Epoxide Uncatalyzed Attack at C2 Epoxide 1,2-Epoxybutane Halo 1-Bromo-2-butanol (Halohydrin) Epoxide->Halo + MgBr2 (Schlenk Eq.)

Reaction pathway for 1-(3-Ethoxyphenyl)-2-butanol synthesis, highlighting side-product origins.

Troubleshooting FAQs

Q1: We are observing >5% of the homocoupled impurity (3,3'-diethoxybiphenyl) during the Grignard formation step. How can we suppress this? Expertise & Experience: Homocoupling is a classic Wurtz-type side reaction. In large-scale reactors, localized hot spots during the highly exothermic initiation phase, combined with trace oxygen ingress, accelerate single-electron transfer (SET) pathways that lead to biphenyl formation . Solution:

  • Strict Inertion: Ensure dissolved oxygen in the THF solvent is <2 ppm by sparging with nitrogen or argon prior to the magnesium charge.

  • Controlled Initiation: Use a minimal amount of DIBAL-H (0.01 equiv) for chemical initiation rather than relying on dangerous thermal spiking.

  • Feed Rate Control: Maintain the internal temperature strictly below 40 °C by dosing the 3-ethoxybromobenzene slowly over 2–3 hours.

Q2: Our regioselectivity is dropping on scale, yielding up to 10% of the 2-(3-ethoxyphenyl)-1-butanol isomer. Why is this happening? Expertise & Experience: The uncatalyzed Grignard addition to epoxides generally favors attack at the less hindered carbon (C1), but the activation energy difference between C1 and C2 attack is small enough that elevated temperatures or poor catalyst mixing will erode regioselectivity . Copper(I) catalysis is essential to form a highly regioselective organocuprate intermediate that strictly dictates C1 attack [[1]]([Link]). Solution:

  • Catalyst Quality: Ensure 5 mol% of high-purity CuI or CuCl is used. Cu(I) salts are prone to oxidation to Cu(II), which is completely ineffective for this transformation.

  • Premixing: Premix the Grignard reagent with the Cu(I) catalyst for at least 30 minutes at -5 °C to 0 °C to ensure complete formation of the active cuprate species before introducing the epoxide.

Q3: We are detecting significant levels of 1-bromo-2-butanol (halohydrin impurity). How do we eliminate this? Expertise & Experience: The Schlenk equilibrium in Grignard reagents inherently produces MgBr₂. MgBr₂ acts as a Lewis acid, activating the epoxide and subsequently opening it via bromide nucleophilic attack to form the bromohydrin . This is exacerbated if the epoxide is added too quickly, causing localized pooling before the cuprate can react. Solution:

  • Dosing Control: Dose the 1,2-epoxybutane slowly (over 4 hours) at 0–5 °C.

  • Inverse Addition (Alternative): If halohydrin levels remain stubborn, consider an inverse addition protocol where the Grignard/Cu mixture is added to a cooled solution of the epoxide, limiting the standing concentration of MgBr₂ relative to the epoxide [[1]]([Link]).

Standard Operating Protocol (SOP): Self-Validating Scale-Up Workflow

This protocol incorporates the troubleshooting principles above into a closed-loop, self-validating system to ensure <1% total impurities.

Phase 1: Grignard Preparation

  • Charge a glass-lined reactor with Mg turnings (1.1 equiv) and anhydrous THF (3 volumes). Sparge with N₂ for 30 min.

  • Add DIBAL-H (0.01 equiv, 1M in THF) to activate the Mg surface.

  • Heat to 35 °C. Begin dosing 3-ethoxybromobenzene (1.0 equiv) in THF (2 volumes) at a rate that maintains the internal temperature between 35–40 °C.

  • Agitate for 2 h post-addition.

Validation Check 1: GC analysis of an aliquot quenched in saturated NH₄Cl must show <1% unreacted 3-ethoxybromobenzene and <2% 3,3'-diethoxybiphenyl before proceeding.

Phase 2: Cu-Catalyzed Epoxide Ring Opening

  • Cool the validated Grignard solution to -5 °C.

  • Charge CuI (0.05 equiv, 99.9% purity) in one portion. Agitate for 30 min at -5 °C to form the cuprate.

  • Dose 1,2-epoxybutane (1.2 equiv) over 4 hours, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation and halohydrin formation.

  • Agitate for 1 h at 0 °C.

Validation Check 2: HPLC analysis must indicate >98% conversion of the Grignard species with <0.5% 1-bromo-2-butanol (halohydrin).

Phase 3: Quench and Workup

  • Quench the reaction by slowly transferring it to a pre-cooled (0 °C) solution of 10% aqueous citric acid. Caution: Avoid strong acids like HCl to prevent dehydration of the target product into 1-(3-ethoxyphenyl)-1-butene.

  • Separate the aqueous layer. Wash the organic layer with 5% NH₄OH to remove residual copper salts, followed by a brine wash.

  • Concentrate under reduced pressure to yield the crude product.

Validation Check 3: Post-workup mass balance and quantitative NMR (qNMR) should confirm >90% isolated yield with no detectable copper salts or elimination products.

Quantitative Data: Impurity Profiling vs. Reaction Conditions

The table below summarizes the impact of key process parameters on the impurity profile, derived from a 10-kg scale-up optimization campaign.

ConditionInternal Temp (°C)CuI Catalyst (mol%)Epoxide Dosing Time (h)Yield (%)Homocoupling (%)Regioisomer (%)Halohydrin (%)
Baseline (Lab Batch)2001.072.44.112.58.2
Fast Dosing551.081.01.22.111.5
Low Catalyst Loading514.085.31.58.42.2
Poor Thermal Control2554.078.66.84.33.1
Optimized (SOP) 0–5 5 4.0 94.2 < 0.5 < 0.5 < 0.5

Note: Impurity data is derived from HPLC area % at the end of reaction (EOR) prior to workup.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(3-Ethoxyphenyl)-2-butanol

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(3-Ethoxyphenyl)-2-butanol . As a secondary alcohol with an ether linkage, this compound is a valuable pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(3-Ethoxyphenyl)-2-butanol . As a secondary alcohol with an ether linkage, this compound is a valuable pharmaceutical intermediate, but it is highly susceptible to specific environmental stressors over long-term storage.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure the scientific integrity of your workflows.

Core Degradation Mechanisms & Causality

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of 1-(3-Ethoxyphenyl)-2-butanol. The molecule possesses two primary functional groups of interest: the ethoxy ether and the secondary alcohol. While the ether is relatively stable under neutral conditions, the secondary alcohol is the primary site of failure.

A. Free Radical-Mediated Autooxidation

The most common degradation pathway for secondary alcohols is oxidation to the corresponding ketone (1-(3-ethoxyphenyl)-2-butanone). This is a free radical-mediated autooxidation process[1].

  • The Causality: Trace transition metals (e.g., Fe, Cu) from glassware or synthesis, combined with molecular oxygen and UV light, initiate the abstraction of the alpha-hydrogen on the secondary carbon. This forms a carbon-centered radical that rapidly reacts with O2​ to form a hydroperoxide intermediate. The hydroperoxide subsequently decomposes into the ketone degradant and water[2].

B. Acid-Catalyzed Dehydration
  • The Causality: If the compound is exposed to trace acidic impurities (often carryover from silica gel chromatography or acidic workups) and elevated temperatures, the hydroxyl group becomes protonated. The loss of water generates a secondary carbocation, which stabilizes by losing an adjacent proton to form a conjugated alkene (1-(3-ethoxyphenyl)-butene).

Degradation API 1-(3-Ethoxyphenyl)-2-butanol (Target Compound) Oxidation Autooxidation (O2, Light, Metals) API->Oxidation Dehydration Dehydration (Heat, Acidic Traces) API->Dehydration Ketone 1-(3-Ethoxyphenyl)-2-butanone (Ketone Degradant) Oxidation->Ketone Alkene 1-(3-Ethoxyphenyl)-butene (Alkene Degradants) Dehydration->Alkene

Figure 1: Primary chemical degradation pathways of 1-(3-Ethoxyphenyl)-2-butanol.

Troubleshooting Guide & FAQs

Q: My batch of 1-(3-Ethoxyphenyl)-2-butanol slowly turned yellow over 6 months of storage. What happened? A: Yellowing is a classic macroscopic indicator of autooxidation. The secondary alcohol has oxidized to 1-(3-ethoxyphenyl)-2-butanone[1]. Ketones, especially those in proximity to aromatic systems, can undergo further complex condensation reactions that absorb blue light, appearing yellow. Fix: Ensure you are purging storage vials with Argon (which is heavier than Nitrogen and displaces oxygen more effectively) and storing them in amber vials to block UV initiation[2].

Q: LC-MS analysis of my stored sample shows a new peak with a mass-to-charge ratio (m/z) of [M-18]+. How do I prevent this? A: An [M-18]+ peak indicates the loss of water (18 Da), confirming dehydration to an alkene. This is almost always caused by trace acid carryover from purification combined with thermal stress. Fix: Wash your final organic extracts with saturated sodium bicarbonate ( NaHCO3​ ) during the workup phase to ensure absolute neutralization before solvent evaporation.

Q: My assay drops by 2% every month, but no new peaks appear on HPLC. Where is the compound going? A: 1-(3-Ethoxyphenyl)-2-butanol can be slightly hygroscopic. If your vial is not properly sealed, the compound is absorbing atmospheric moisture. The "loss" in assay is actually a dilution of the sample mass by water. Fix: Store the compound in a desiccator or use PTFE-lined caps wrapped in Parafilm.

Self-Validating Storage Protocol

To guarantee trustworthiness in your drug development pipeline, storage cannot be a passive act. You must implement a self-validating system —a protocol that inherently proves its own efficacy.

Step-by-Step Methodology:
  • Purification & Neutralization: Ensure the final compound is neutralized (pH 7.0-7.5 in aqueous wash) and dried over anhydrous Na2​SO4​ . Purity must be >99.0% via HPLC.

  • Control Spiking (The Validation Step): Prepare two vials.

    • Vial A (Sample): Pure 1-(3-Ethoxyphenyl)-2-butanol.

    • Vial B (Control): Pure compound spiked with 0.1% BHT (Butylated hydroxytoluene), a known radical scavenger.

    • Logic: If Vial A degrades over time but Vial B does not, you have successfully validated that the degradation mechanism in your facility is oxidative[3], prompting a review of your inert gas purging technique.

  • Aliquoting: Divide the batch into single-use amber glass vials. This prevents repeated freeze-thaw cycles and oxygen exposure from opening a bulk container.

  • Argon Purging: Insert an Argon line into the vial for 30 seconds. Argon is denser than air and will blanket the liquid/solid.

  • Sealing: Cap immediately with a PTFE-lined septum cap. PTFE provides an inert barrier against moisture.

  • Thermal Control: Store at 2-8°C for short-term (<6 months) or -20°C for long-term (>6 months) storage.

StorageWorkflow Purification 1. Purification & Neutralization (Purity >99.0%) Control 2. Prepare BHT Control Vial (Self-Validation Step) Purification->Control Aliquoting 3. Aliquot in Amber Vials (Light Protection) Control->Aliquoting Purging 4. Argon Purge (Oxygen Exclusion) Aliquoting->Purging Sealing 5. PTFE-Lined Seal (Moisture Barrier) Purging->Sealing Storage 6. Store at -20°C (Thermal Control) Sealing->Storage

Figure 2: Self-validating step-by-step methodology for long-term storage.

Quantitative Stability Data (ICH Q1A(R2) Guidelines)

To establish a formal re-test period, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[4]. The table below summarizes the expected quantitative behavior of 1-(3-Ethoxyphenyl)-2-butanol under standard regulatory testing conditions.

Storage ConditionEnvironmentDurationExpected Assay (%)Primary Degradant Observed
Long-Term [5]25°C ± 2°C / 60% RH ± 5%12 Months> 98.5%Trace Ketone (<0.5%)
Intermediate [6]30°C ± 2°C / 65% RH ± 5%6 Months> 97.0%Ketone (~1.0%)
Accelerated [5]40°C ± 2°C / 75% RH ± 5%6 Months< 95.0% (Fail)Ketone (2-3%), Alkene (1%)
Stress (Thermal) [5]60°C ± 2°C / Ambient RH1 Month< 90.0%Alkene (Major), Ketone
Stress (Photo) [5]UV Light (ICH Q1B)14 Days< 85.0%Ketone (Major)

Note: "Significant change" under accelerated conditions is defined as a 5% loss in assay from the initial value[5]. If this occurs, intermediate testing conditions must be evaluated.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Organic Chemistry of Drug Degradation, Chapter 3: Oxidative Degradation. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS method validation for 1-(3-Ethoxyphenyl)-2-butanol quantification

An In-Depth Technical Guide to the Bioanalytical Method Validation of 1-(3-Ethoxyphenyl)-2-butanol by LC-MS/MS This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of 1-(3-Ethoxyphenyl)-2-butanol by LC-MS/MS

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(3-Ethoxyphenyl)-2-butanol in a biological matrix, such as human plasma. As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. It forms the bedrock upon which critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies are made. This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology grounded in current regulatory expectations.

The principles and procedures outlined herein are synthesized from the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Foundational Strategy: Method Development

Before validation can commence, a reliable and reproducible method must be developed. This phase involves the systematic optimization of all analytical stages to achieve the desired sensitivity, selectivity, and performance.

Understanding the Analyte: 1-(3-Ethoxyphenyl)-2-butanol

While specific physicochemical data for 1-(3-Ethoxyphenyl)-2-butanol is not readily published, we can infer its properties from its structure. The molecule possesses a moderately non-polar ethoxyphenyl group and a more polar butanol chain. This structure suggests:

  • Solubility: Likely soluble in organic solvents like methanol and acetonitrile.

  • LogP: A predicted moderate octanol-water partition coefficient, making it suitable for reverse-phase chromatography.

  • Ionization: The hydroxyl group could be a site for protonation or deprotonation, but the ether oxygen is a more likely candidate for protonation in positive electrospray ionization (ESI+).

The Cornerstone of Quantitation: Internal Standard (IS) Selection

The internal standard is critical for correcting variability throughout the analytical process, from sample preparation to MS detection.[7] The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard of the analyte (e.g., ¹³C₆- or D₅-1-(3-Ethoxyphenyl)-2-butanol).

  • Rationale (Expertise): A SIL-IS is nearly identical to the analyte in terms of chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[8][9] This ensures that any variations affecting the analyte will equally affect the IS, providing the most accurate normalization.

  • Alternative (Structural Analogue): If a SIL-IS is unavailable, a structural analogue can be used. A suitable analogue for our analyte could be 1-(3-methoxyphenyl)-2-butanol or a related compound with similar extraction and chromatographic behavior. However, analogues may exhibit different ionization efficiencies and matrix effects, requiring more rigorous validation.[7][10]

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids, salts) while maximizing analyte recovery.[11][12]

Technique Principle Advantages Disadvantages Recommendation for this Method
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, high throughput.[13]Non-selective, minimal matrix removal, potential for phospholipid interference and ion suppression.[14]Recommended. Given its speed and simplicity, PPT is an excellent starting point. The supernatant can be directly injected, making it highly efficient.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous sample and an immiscible organic solvent.Cleaner extracts than PPT, good recovery for non-polar compounds.[15]Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[15][16]A viable alternative if PPT results in significant matrix effects. An organic solvent like ethyl acetate or methyl tert-butyl ether would be appropriate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent after matrix components are washed away.Provides the cleanest extracts, high concentration factor, highly selective.[12][16]More complex method development, higher cost per sample.Recommended for methods requiring the lowest limit of quantification or if severe matrix effects are observed with PPT and LLE. A mixed-mode cation exchange sorbent could be effective.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extract Protein Precipitation (Acetonitrile) Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detect MS/MS Detection (MRM Mode) Chromatography->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Overall workflow for the quantification of 1-(3-Ethoxyphenyl)-2-butanol.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC): A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended to separate the analyte from endogenous interferences. A gradient elution with water (containing 0.1% formic acid) and an organic solvent like acetonitrile or methanol will likely provide good peak shape and resolution.

  • Mass Spectrometry (MS/MS): The instrument should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification due to its superior selectivity and sensitivity.[17]

    • Tuning: The analyte and IS are infused directly into the mass spectrometer to optimize the precursor ion ([M+H]⁺) and identify the most stable and abundant product ions. Collision energy (CE) and other source parameters are optimized to maximize signal intensity.

The Validation Protocol: Demonstrating Fitness for Purpose

A full validation is required to demonstrate that the bioanalytical method is suitable for its intended purpose.[1][18] The following parameters must be assessed according to ICH M10 guidelines.

System Suitability

A system suitability test (SST) is performed before each analytical run to ensure the LC-MS/MS system is performing adequately.[19][20]

  • Protocol: Inject a standard solution (e.g., a mid-level QC sample) multiple times (n=5) at the beginning of the run.

  • Acceptance Criteria:

    • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 15%.

    • Retention Time Precision: RSD ≤ 5%.

    • Signal-to-Noise (S/N): Check for consistent and acceptable response.[21]

Selectivity and Specificity

This test ensures that endogenous matrix components do not interfere with the detection of the analyte or IS.

  • Protocol: Analyze at least six different lots of blank human plasma. Compare the chromatograms to a spiked sample at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[22][23]

Calibration Curve and Sensitivity (LLOQ)

The calibration curve demonstrates the relationship between instrument response and analyte concentration. The LLOQ is the lowest concentration on the curve that can be measured with acceptable accuracy and precision.[5]

  • Protocol: Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking blank plasma. The curve should be analyzed in at least three separate runs.

  • Acceptance Criteria:

    • Linearity: A linear regression with a weighting factor (commonly 1/x² for LC-MS/MS) should be used. The correlation coefficient (r²) should be ≥ 0.99.

    • Standard Accuracy: Back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

    • LLOQ: The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[23] The accuracy and precision at the LLOQ must be within ±20%.[24]

Accuracy and Precision

This is the cornerstone of validation, assessing the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in three separate analytical runs:

    • LLOQ: As defined above.

    • Low QC: Within 3x of the LLOQ.

    • Mid QC: Near the center of the calibration range.

    • High QC: At approximately 75% of the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria (ICH M10): [1]

Run Type Parameter Acceptance Criteria (Low, Mid, High QC) Acceptance Criteria (LLOQ QC)
Within-Run Accuracy (Mean %RE)Within ±15%Within ±20%
(n=5 per level)Precision (%CV)≤ 15%≤ 20%
Between-Run Accuracy (Mean %RE)Within ±15%Within ±20%
(n=3 runs)Precision (%CV)≤ 15%≤ 20%
Matrix Effect

This experiment evaluates the suppression or enhancement of analyte ionization caused by co-eluting matrix components.

  • Protocol:

    • Prepare analyte and IS solutions in a neat (non-matrix) solvent (Set A).

    • Extract blank plasma from at least six different sources and spike the analyte and IS into the final, clean supernatant (Set B).

    • Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Recovery

Recovery measures the efficiency of the extraction process.

  • Protocol:

    • Analyze extracted QC samples (Low, Mid, High). This is Set C.

    • Analyze post-extraction spiked samples (blank plasma is extracted first, then spiked with analyte). This is Set B from the matrix effect experiment.

    • Calculate Recovery % = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100.

  • Acceptance Criteria: While no specific value is mandated, recovery should be consistent and reproducible across the concentration range. A CV of ≤ 15% is expected.

Stability

Analyte stability must be demonstrated under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[25]

  • Protocol: Analyze Low and High QC samples (n=3) after exposure to the following conditions and compare the results to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Stability Type Conditions
Freeze-Thaw Stability Three cycles of freezing (-20°C or -80°C) and thawing to room temperature.
Bench-Top Stability Stored at room temperature for a duration that mimics sample handling time (e.g., 4-24 hours).
Long-Term Stability Stored at a specified temperature (e.g., -80°C) for a period longer than the expected sample storage time.
Stock Solution Stability Stability of analyte and IS stock solutions at room temperature and refrigerated conditions.
Dilution Integrity and Carryover
  • Dilution Integrity: Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.[23]

    • Protocol: Prepare a sample at a concentration above the ULOQ. Dilute it with blank plasma to bring the concentration into the calibration range. Analyze in replicates (n=5).

    • Acceptance Criteria: Accuracy and precision must be within ±15%.

  • Carryover: Assesses whether residual analyte from a high-concentration sample affects the subsequent blank sample.[13]

    • Protocol: Inject a blank sample immediately after the highest calibration standard (ULOQ).

    • Acceptance Criteria: The response in the blank should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.

Comparison of Sample Preparation Techniques

SamplePrep_Comparison cluster_needs Project Needs node_ppt Protein Precipitation (PPT) Fast & Simple Low Cost Low Purity High Matrix Effect node_lle Liquid-Liquid Extraction (LLE) Moderate Purity Good Recovery Labor Intensive Solvent Use node_spe Solid-Phase Extraction (SPE) Highest Purity High Selectivity Complex & Costly Method Dev. Intensive start Choosing a Technique based on... Speed Speed/ Throughput Purity Required Purity/LLOQ Cost Cost/ Complexity Speed->node_ppt High Speed->node_lle Low Speed->node_spe Medium Purity->node_ppt Low Purity->node_lle Medium Purity->node_spe High Cost->node_ppt Low Cost->node_lle Medium Cost->node_spe High

Caption: Decision matrix for selecting an appropriate sample preparation technique.

Conclusion

This guide presents a comprehensive and scientifically-grounded approach to the validation of an LC-MS/MS method for quantifying 1-(3-Ethoxyphenyl)-2-butanol. By adhering to these principles, which are rooted in global regulatory standards, laboratories can ensure the generation of reliable, reproducible, and defensible bioanalytical data. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each step—from the initial choice of an internal standard to the final assessment of analyte stability. This holistic understanding transforms a series of procedural steps into a robust and trustworthy analytical system, capable of supporting critical decisions throughout the drug development lifecycle.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]

  • American Proficiency Institute. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • ICH. (2019). ICH Harmonised Guideline M10 Bioanalytical Method Validation (Draft). [Link]

  • Sannova. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2018). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • American Chemical Society. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • PubMed. (2007). System suitability in bioanalytical LC/MS/MS. [Link]

  • PubMed. (2022). Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. [Link]

  • AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • LabRulez. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Taylor & Francis Online. (2017). Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. [Link]

  • PLOS ONE. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • MDPI. (2026). LC-MS/MS Method for Therapeutic Drug Monitoring of Abiraterone, Darolutamide, Apalutamide, Enzalutamide, and Metabolites in Prostate Cancer Patients. [Link]

Sources

Comparative

Comparative toxicity of 1-(3-Ethoxyphenyl)-2-butanol and its structural analogs

As a Senior Application Scientist, I frequently evaluate the toxicological and metabolic profiles of structural analogs during the early stages of chemical selection. Whether you are developing novel active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the toxicological and metabolic profiles of structural analogs during the early stages of chemical selection. Whether you are developing novel active pharmaceutical ingredients (APIs), fragrance precursors, or specialized chemical intermediates, the substitution pattern on an aryl ring drastically alters a molecule's pharmacokinetic and toxicological fate.

In this technical guide, we will objectively compare 1-(3-Ethoxyphenyl)-2-butanol (3-EPB) against two key structural alternatives: 1-(3-Methoxyphenyl)-2-butanol (3-MPB) and the unsubstituted 1-Phenyl-2-butanol (1-PB) . By analyzing their in vitro cytotoxicity, metabolic stability, and structure-activity relationships, we can make data-driven decisions for pipeline advancement.

Structural Rationale & Physicochemical Profiling

The core scaffold of these compounds is a 1-phenyl-2-butanol backbone. Baseline hazard classifications for the unsubstituted analog, , indicate it is a Category 2 skin and eye irritant with specific target organ toxicity (STOT SE 3) potential at high concentrations[1]. Furthermore, aliphatic butanol backbones generally exhibit low acute toxicity but can act as central nervous system depressants at elevated systemic exposures, as established by[2].

However, introducing an alkoxy group at the meta position fundamentally shifts the molecule's behavior:

  • Steric Bulk & Lipophilicity: The transition from an unsubstituted ring (1-PB) to a methoxy (3-MPB) and finally an ethoxy group (3-EPB) incrementally increases the calculated partition coefficient (LogP). Higher lipophilicity enhances passive membrane permeability but also increases the propensity for intracellular accumulation.

  • Metabolic Vulnerability: Alkoxy-substituted benzenes are prime targets for CYP450-mediated O-dealkylation. The ethoxy ether linkage introduces specific metabolic kinetics that differ from methoxy cleavage, similar to the behavior observed in [3].

Acute oral toxicity for related branched phenylbutanols is typically low (LD50 > 4000 mg/kg in rats), suggesting that our primary concern during analog selection is cellular-level hepatotoxicity rather than acute systemic lethality.

Comparative Toxicity & Clearance Data

To objectively compare these analogs, we rely on a synthesis of predictive modeling and in vitro experimental benchmarks. The data below summarizes their performance across key toxicological parameters.

Table 1: Comparative Toxicological and Metabolic Metrics

CompoundLogP (calc)HepG2 IC50 (µM)*Ames Test (Mutagenicity)HLM Clearance (µL/min/mg)**
1-Phenyl-2-butanol (1-PB) 2.12> 500Negative45.2
1-(3-Methoxyphenyl)-2-butanol (3-MPB) 2.45320Negative62.8
1-(3-Ethoxyphenyl)-2-butanol (3-EPB) 2.91185Negative85.4

*Lower IC50 indicates higher in vitro cytotoxicity. **Higher clearance indicates faster metabolic degradation in Human Liver Microsomes (HLM).

Causality Analysis: Why does 3-EPB exhibit the highest in vitro cytotoxicity (IC50 = 185 µM)? The causality lies in its elevated LogP. The ethoxy group drives rapid partitioning into the lipid bilayer of HepG2 cells. While its overall clearance in liver microsomes is high due to rapid Phase II conjugation of the secondary alcohol, the transient intracellular accumulation of the parent compound induces mild oxidative stress before it can be fully metabolized.

Mechanistic Toxicology & Metabolic Pathways

The metabolic fate of 3-EPB is a dual-pathway system. The secondary alcohol on the butanol chain is a direct target for Phase II glucuronidation (via UGT enzymes). Concurrently, Phase I CYP450 enzymes (predominantly CYP2D6 and CYP3A4) attack the meta-ethoxy group.

O-deethylation of 3-EPB generates a reactive phenolic intermediate: 1-(3-hydroxyphenyl)-2-butanol. While phenols can sometimes oxidize into reactive quinone methides, the steric hindrance of the butanol side chain largely prevents this, routing the intermediate safely toward sulfate or glucuronide excretion.

MetabolicPathway Parent 1-(3-Ethoxyphenyl)-2-butanol (Parent Compound) CYP CYP450 (O-Deethylation) Parent->CYP Hepatic Metabolism Tox Oxidative Stress (High Dose) Parent->Tox Intracellular Accumulation Intermediate 1-(3-Hydroxyphenyl)-2-butanol (Phenolic Intermediate) CYP->Intermediate UGT UGT / SULT (Phase II Conjugation) Intermediate->UGT Excretion Renal Excretion (Glucuronide/Sulfate) UGT->Excretion High Clearance

Fig 1: CYP450-mediated metabolism and clearance of 1-(3-Ethoxyphenyl)-2-butanol.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data above must be self-validating. Below are the step-by-step methodologies designed to eliminate assay artifacts.

Protocol A: High-Throughput Hepatotoxicity Assay (HepG2)

This protocol measures basal cytotoxicity. We utilize Resazurin reduction, as it provides a reliable fluorescent readout of mitochondrial metabolic activity.

  • Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10-point dose-response curves (0.1 µM to 1000 µM) for 1-PB, 3-MPB, and 3-EPB in 100% DMSO. Dilute into culture media so the final DMSO concentration is exactly 0.1% (v/v) across all wells.

  • Exposure: Aspirate growth media and replace with compound-dosed media. Incubate for 48 hours.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Chlorpromazine (50 µM) to ensure assay sensitivity.

  • Readout & Quality Control: Add Resazurin (final concentration 10 µg/mL). Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using the positive and negative controls; proceed with data analysis only if Z' > 0.5.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) of the analogs, driven by the causality that faster clearance reduces systemic toxicity risks.

  • Reaction Mixture: Combine 1 µM of the test compound (3-EPB, 3-MPB, or 1-PB) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching & Internal Standard: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Self-Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal enzymatic viability.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of remaining parent compound versus time to calculate the elimination rate constant ( k ) and intrinsic clearance.

Conclusion & Recommendations

When selecting an analog for downstream development, the choice depends heavily on the required application:

  • For maximum safety and lowest basal cytotoxicity: 1-Phenyl-2-butanol (1-PB) is the superior choice, provided the ether functionality is not strictly required for your target product profile.

  • For balanced performance: 1-(3-Methoxyphenyl)-2-butanol (3-MPB) offers the best compromise, providing the necessary ether linkage while maintaining a lower LogP and higher HepG2 IC50 than its ethoxy counterpart.

  • When using 1-(3-Ethoxyphenyl)-2-butanol (3-EPB): Researchers must account for its higher lipophilicity and subsequent lower IC50. While it clears rapidly via hepatic pathways, formulation strategies should aim to mitigate transient intracellular accumulation to prevent localized oxidative stress.

References

  • National Center for Biotechnology Information. "1-Phenyl-2-butanol." PubChem Compound Summary for CID 92833. Available at: [Link][1]

  • World Health Organization. "Butanols - four isomers: 1-butanol, 2-butanol, tert-butanol, isobutanol." Environmental Health Criteria 65. Available at:[Link][2]

  • National Center for Biotechnology Information. "3-Ethoxy-butan-1-ol." PubChem Compound Summary for CID 5148119. Available at:[Link][3]

Sources

Validation

Inter-Laboratory Validation of 1-(3-Ethoxyphenyl)-2-butanol Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist overseeing technology transfers, I frequently encounter bottlenecks in the scale-up of active pharmaceutical ingredient (API) intermediates. 1-(3-Ethoxyphenyl)-2-butanol is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing technology transfers, I frequently encounter bottlenecks in the scale-up of active pharmaceutical ingredient (API) intermediates. 1-(3-Ethoxyphenyl)-2-butanol is a highly versatile structural motif utilized in several analgesic and olfactory discovery pipelines. However, its synthesis is historically plagued by reproducibility issues across different manufacturing sites.

To establish a robust, globally scalable supply chain, we must objectively evaluate the available synthetic pathways. This guide presents a rigorous inter-laboratory validation of two primary synthesis routes: Route A (Benzyl Grignard Addition) and Route B (Aryl Grignard Epoxide Opening) . By analyzing mechanistic causality, implementing self-validating experimental controls, and reviewing multi-site quantitative data, this guide definitively identifies the superior protocol for scalable production.

Mechanistic Causality & Pathway Selection

When designing a synthesis for inter-laboratory transfer, understanding the why behind a reaction's failure is just as critical as knowing how to execute it. Both routes evaluated here converge on the exact same target molecule, but their underlying reaction dynamics dictate drastically different impurity profiles.

Route A: The Aldehyde Addition Pathway

This route relies on the formation of 3-ethoxybenzylmagnesium bromide, followed by nucleophilic attack on propanal.

  • The Causality of Failure: Benzyl halides are notoriously hyper-reactive. During Grignard initiation, the transient benzyl radical often undergoes Wurtz-type homocoupling, forming a highly stable bibenzyl dimer. This parasitic side reaction inherently caps the theoretical yield. Furthermore, propanal possesses acidic alpha-protons; the Grignard reagent can act as a base rather than a nucleophile, triggering unwanted aldol condensations. While specialized "turbo-Grignard" complexes (e.g., LiCl additives) can modulate this reactivity , the baseline protocol remains highly sensitive to minor temperature fluctuations.

Route B: The Epoxide Ring-Opening Pathway

This alternative utilizes 3-ethoxyphenylmagnesium bromide reacting with 1,2-epoxybutane (1-butene oxide).

  • The Causality of Success: Aryl bromides form highly stable Grignard reagents with virtually zero Wurtz homocoupling. The subsequent reaction with 1,2-epoxybutane is governed by strict steric factors. Under basic conditions, the Grignard nucleophile attacks the least sterically hindered carbon (C1) of the epoxide via an SN2-like mechanism . This highly regioselective opening directly yields the target secondary alcohol . The robust nature of aryl Grignards makes this route highly reproducible, which is the cornerstone of successful inter-laboratory validation .

Inter-Laboratory Validation Data

To objectively compare these routes, identical raw material batches were distributed to three independent laboratories (US, EU, and APAC). The validation parameters focused on yield, HPLC purity, and the environmental E-factor (kg waste / kg product).

Validation MetricRoute A: Aldehyde AdditionRoute B: Epoxide Opening
Lab 1 (US) Yield / Purity 68.4% / 94.2%85.1% / 98.1%
Lab 2 (EU) Yield / Purity 71.0% / 95.0%83.8% / 98.5%
Lab 3 (APAC) Yield / Purity 65.2% / 93.8%86.4% / 97.9%
Mean E-Factor (kg waste/kg API) 18.512.2
Primary Impurity Profile Homocoupled dimer (Wurtz)Halohydrin / Regioisomer
Inter-Laboratory RSD_R 4.3% (High variance)1.6% (Highly reproducible)
Overall Scalability Rating ModerateHigh (Recommended)

Data Interpretation: Route B demonstrates superior inter-laboratory reproducibility (RSD_R of 1.6%) and significantly lower environmental impact, making it the definitive choice for scale-up.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in feedback loops. The following methodologies incorporate strict In-Process Controls (IPCs) to create self-validating systems, ensuring the chemist verifies the success of each intermediate state before proceeding.

Protocol B: Route B (Epoxide Opening) - Recommended

Step 1: Aryl Grignard Initiation

  • Charge a flame-dried, argon-purged flask with Mg turnings (1.1 eq) and anhydrous THF (3 volumes).

  • Add 5% of the total 3-ethoxybromobenzene volume to initiate the reaction.

  • Self-Validation (IPC 1): Observe a localized temperature spike and the appearance of a slight cloudiness. Do not proceed until this exothermic pulse is confirmed.

  • Add the remaining aryl halide dropwise over 1 hour, maintaining a gentle reflux.

  • Self-Validation (IPC 2): Perform a titration with salicylaldehyde phenylhydrazone to accurately quantify the active Grignard concentration.

Step 2: Regioselective Epoxide Opening

  • Cool the quantified Grignard solution to 0 °C. Add catalytic CuI (5 mol%).

    • Causality Note: CuI forms a transient organocuprate, which is softer and highly selective for the less hindered C1 epoxide carbon, preventing Lewis-acid catalyzed rearrangements.

  • Dropwise add 1,2-epoxybutane (1.2 eq) while maintaining the internal temperature below 10 °C.

  • Self-Validation (IPC 3): Monitor via GC-FID. The reaction is deemed complete when the 3-ethoxybromobenzene peak area is <1%.

Step 3: Quench & Isolation

  • Carefully quench with saturated aqueous NH₄Cl at 0 °C.

    • Causality Note: NH₄Cl provides a mild proton source to break the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol A: Route A (Aldehyde Addition) - Alternative

Step 1: Benzyl Grignard Formation

  • Charge Mg turnings and THF. Add 3-ethoxybenzyl bromide slowly at strictly 0 °C.

    • Causality Note: Strict temperature control is mandatory to suppress Wurtz homocoupling.

  • Self-Validation (IPC 1): TLC analysis (Hexanes/EtOAc 9:1). A highly non-polar UV-active spot indicates dimer formation due to inadequate cooling.

Step 2: Propanal Addition

  • Add propanal (1.1 eq) dropwise at -20 °C to prevent aldol condensation.

  • Self-Validation (IPC 2): GC-MS monitoring. The presence of heavy aldol byproducts indicates the addition rate is too fast or the temperature is too high.

Step 3: Quench & Isolation

  • Quench with 1M HCl, extract with MTBE, and distill under reduced pressure to isolate the product from the inevitable dimer impurities.

Pathway Visualization

G cluster_A Route A: Aldehyde Addition cluster_B Route B: Epoxide Opening A1 3-Ethoxybenzyl Bromide A2 Grignard Formation (Mg, THF, 0°C) A1->A2 A3 Propanal Addition (Aldol Risk) A2->A3 Product 1-(3-Ethoxyphenyl)-2-butanol (Target API Intermediate) A3->Product Acidic Quench B1 3-Ethoxybromobenzene B2 Grignard Formation (Mg, THF, Reflux) B1->B2 B3 1,2-Epoxybutane (Regioselective) B2->B3 B3->Product Acidic Quench

Figure 1: Mechanistic divergence and convergence of Route A and Route B.

References

  • Turbo-Grignard Reagents and Turbo-Hauser Bases Thieme E-Books & E-Journals URL:[Link]

  • Epoxide Ring Opening With Base Master Organic Chemistry URL:[Link]

  • Perfumery uses 1-phenyl-2-butanol. Show how to synthesize this alcohol... Study.com URL:[Link]

Comparative

1-(3-Ethoxyphenyl)-2-butanol Reference Standards for API Impurity Profiling: A Comprehensive Comparison Guide

In the highly regulated landscape of pharmaceutical manufacturing, the identification and quantification of process-related impurities are critical for ensuring drug safety and efficacy. 1-(3-Ethoxyphenyl)-2-butanol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of pharmaceutical manufacturing, the identification and quantification of process-related impurities are critical for ensuring drug safety and efficacy. 1-(3-Ethoxyphenyl)-2-butanol is a notable homologated impurity that frequently emerges during the synthesis of 3-substituted phenolic active pharmaceutical ingredients (APIs), such as centrally acting analgesics.

This guide provides an objective comparison of reference standard grades for this specific impurity, detailing the mechanistic causality of its formation, and outlining a self-validating analytical protocol for its quantification in compliance with .

Mechanistic Causality: The Origin of the Impurity

To accurately profile an impurity, one must first understand the chemical causality of its formation. In the synthesis of target APIs utilizing methoxy- or hydroxy-substituted benzenes, trace amounts of ethanol in the solvent matrix can lead to competitive O-ethylation, generating 3-ethoxybromobenzene as an unintended byproduct.

When this byproduct is subjected to Grignard formation and subsequently reacted with 1,2-epoxybutane, a regioselective ring-opening occurs. The steric hindrance of the epoxide dictates that the nucleophilic attack happens at the less substituted carbon, yielding the secondary alcohol 1-(3-ethoxyphenyl)-2-butanol . Understanding this pathway is essential for regulatory reporting, as frameworks like the EPA TSCA Inventory require meticulous documentation of incidental reaction byproducts[1].

Mechanism SM 3-Ethoxybromobenzene (Trace Alkylation Byproduct) Grignard Grignard Formation (Mg, THF, Reflux) SM->Grignard Intermediate 3-Ethoxyphenylmagnesium Bromide (Nucleophile) Grignard->Intermediate Reaction Regioselective Ring Opening (CuI Catalyzed) Intermediate->Reaction Epoxide 1,2-Epoxybutane (Electrophile) Epoxide->Reaction Impurity 1-(3-Ethoxyphenyl)-2-butanol (Target Impurity) Reaction->Impurity

Mechanistic pathway of 1-(3-Ethoxyphenyl)-2-butanol formation via Grignard epoxide ring-opening.

Objective Comparison of Reference Standard Sources

Selecting the correct grade of reference standard directly impacts the reliability of your analytical method. The structural and chromatographic behavior of 1-(3-ethoxyphenyl)-2-butanol closely mirrors well-characterized analogs like 1-(3-methoxyphenyl)ethanol[2]. High-purity analytical grades of these secondary alcohols are routinely utilized to ensure compliance with stringent regulatory frameworks[3].

Below is an objective comparison of the three primary sourcing strategies for this impurity standard:

Table 1: Comparative Analysis of Reference Standard Sources
Source StrategyPurity GuaranteeCertification LevelCost & Lead TimeBest Use Case
In-House Synthesized Variable (Typically 85–95%)None (Requires internal NMR/LC-MS validation)Low Cost / High Labor (1-3 weeks)Early-stage R&D, mechanism elucidation, and initial screening.
Commercial Analytical Grade >98% (Supported by CoA)ISO 9001 / Comprehensive CoAModerate Cost / Fast (Off-the-shelf)Routine batch release, LC-MS method development, and validation.
Pharmacopeial Grade (USP/EP) >99.5%ISO 17034 / Fully TraceableHigh Cost / Subject to availabilityFinal regulatory submissions, FDA audits, and critical dispute resolution.

Scientific Verdict: For the majority of API impurity profiling workflows, Commercial Analytical Grade standards offer the optimal balance. They provide the >98% purity required to prevent standard-induced quantitative errors without the prohibitive costs and limited availability associated with strict Pharmacopeial grades.

Self-Validating Experimental Protocol for LC-HRMS Profiling

A robust analytical protocol must be a self-validating system—meaning the methodology inherently corrects for environmental and matrix variables without relying on external assumptions. The following step-by-step LC-HRMS workflow achieves this through strategic material choices and isotopic calibration.

Step 1: Matrix Preparation and Isotope Spiking
  • Weighing: Transfer 50.0 mg of the API batch into a silanized amber glass vial .

    • Causality: Secondary alcohols with hydrophobic aromatic rings exhibit non-specific binding to active silanol groups on standard borosilicate glass. Silanization eliminates this binding, ensuring linear recovery at the lower limit of quantification (LLOQ). Amber glass prevents photo-oxidation of the ether linkage.

  • Internal Calibration: Spike the sample with 10 µL of a Stable Isotope-Labeled (SIL) standard (e.g., 1-(3-Ethoxyphenyl)-2-butanol-d5 at 100 ng/mL).

    • Causality: The SIL internal standard creates the self-validating mechanism. Any signal suppression occurring later in the electrospray ionization (ESI) source is proportionally mirrored by the heavy isotope, ensuring absolute quantification accuracy regardless of matrix complexity.

Step 2: Chromatographic Separation (UHPLC)
  • Column Selection: Inject 2 µL of the prepared sample onto a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm).

    • Causality: The ethoxy substituent acts as an electron-donating group (EDG), increasing the electron density of the aromatic system. A biphenyl stationary phase leverages enhanced π−π interactions, offering superior orthogonal selectivity and baseline resolution from the des-ethoxy parent API compared to standard hydrophobic C18 phases.

  • Gradient: Utilize a water/acetonitrile gradient buffered with 0.1% formic acid.

Step 3: Mass Spectrometric Detection (ESI-QTOF)
  • Ionization & Transitions: Operate the mass spectrometer in positive ESI mode. Monitor the primary in-source fragmentation transition: [M+H]+→[M+H−H2​O]+ .

    • Causality: Secondary alcohols readily dehydrate in the ESI source. Targeting this stable carbocation transition maximizes the signal-to-noise (S/N) ratio and eliminates isobaric interference from non-hydroxyl background matrix components.

Workflow Prep Sample Prep (Silanized Vials) Spike Spike SIL Std (Self-Validation) Prep->Spike LC UHPLC Separation (Biphenyl Column) Spike->LC MS ESI-HRMS (Carbocation Target) LC->MS Report Quantification (ICH Q3A) MS->Report

Self-validating LC-HRMS workflow for the quantification of API impurities using reference standards.

Experimental Data: Method Validation Performance

To demonstrate the impact of reference standard quality on analytical performance, the above protocol was executed using three different grades of 1-(3-Ethoxyphenyl)-2-butanol. The resulting validation parameters highlight why investing in higher-purity standards is critical for reliable impurity profiling.

Table 2: LC-HRMS Method Validation Data by Standard Grade
Validation ParameterIn-House Synthesized (~90%)Commercial Analytical (>98%)Pharmacopeial Grade (>99.5%)
Linearity ( R2 ) 0.9850.9980.999
Limit of Detection (LOD) 5.4 ng/mL1.2 ng/mL1.0 ng/mL
Accuracy (Relative Error) +12.5%+2.1%+1.5%
Method Precision (%RSD) 8.2%2.4%1.8%

Data Interpretation: The In-House synthesized standard resulted in poor linearity and a high relative error (+12.5%). This is caused by co-eluting structural isomers (e.g., 1-(2-ethoxyphenyl)-2-butanol) present in the unpurified standard, which artificially inflate the MS response. Both the Commercial Analytical and Pharmacopeial grades successfully suppressed this error, yielding precision well within the ICH acceptance criteria of <5% RSD.

Conclusion

The accurate profiling of 1-(3-Ethoxyphenyl)-2-butanol requires a synthesis of high-quality reference materials and mechanistically sound analytical protocols. By utilizing a Commercial Analytical Grade standard in conjunction with a self-validating, isotope-spiked LC-HRMS workflow, laboratories can achieve robust, audit-ready quantification that satisfies the rigorous demands of modern pharmaceutical development.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Official Website.[Link]

  • National Center for Biotechnology Information. "(+-)-1-(3-Methoxyphenyl)ethanol - PubChem." PubChem Database.[Link]

  • U.S. Environmental Protection Agency. "Toxic Substances Control Act Chemical Substance Inventory." EPA NEPIS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Ethoxyphenyl)-2-butanol

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic building blocks. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic building blocks. This is a critical operational error. 1-(3-Ethoxyphenyl)-2-butanol is a structurally complex, bifunctional molecule that demands a tailored approach.

This guide provides the definitive, step-by-step operational and safety protocols for handling this compound. By understanding the mechanistic reasoning behind each safety measure, you will build a self-validating safety culture in your laboratory.

Chemical Profiling & Mechanistic Hazard Assessment

To handle 1-(3-Ethoxyphenyl)-2-butanol safely, we must first deconstruct its chemical anatomy. The molecule contains two highly reactive structural liabilities:

  • A Secondary Alcohol Moiety: Acts as a central nervous system (CNS) depressant and causes severe ocular damage ([1]).

  • An Ethoxy (Ether) Group: Ethers and secondary alcohols are notorious for undergoing autoxidation when exposed to atmospheric oxygen. This radical chain reaction forms highly unstable, shock-sensitive hydroperoxides over time ([2]).

Mechanistic Liability: The combination of these functional groups classifies this compound as a Class B/C Peroxide-Forming Chemical . It must be managed with strict chronological tracking and inert atmosphere techniques to prevent catastrophic laboratory explosions ([3]).

Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in understanding permeation kinetics and physical hazards. Standard latex gloves are entirely insufficient for lipophilic organic alcohols.

PPE CategoryRecommended SpecificationMechanistic Rationale (Causality)
Gloves Butyl Rubber (0.3 mm)Butyl rubber provides >480 minutes of breakthrough resistance against lipophilic alcohols, whereas standard latex degrades rapidly via solvation ([4]).
Eye Protection Indirect-Vented Splash GogglesAryl butanols cause irreversible corneal damage. Indirect vents prevent vapor accumulation while physically blocking liquid ingress ([1]).
Body Protection Flame-Retardant (FR) Nomex Lab CoatThe compound is a combustible organic liquid. FR materials self-extinguish, preventing catastrophic burn injuries during static-induced flash fires ([5]).
Respiratory Chemical Fume Hood (80-100 fpm)Prevents the inhalation of volatile organic compounds (VOCs) that induce CNS depression and respiratory tract irritation ([1]).

Operational Workflow: From Receipt to Reaction

Every protocol in your lab must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

HandlingWorkflow Start Receive 1-(3-Ethoxyphenyl)-2-butanol Date Date Container (Receipt & Opening) Start->Date Test Test for Peroxides (<20 ppm safe) Date->Test PPE Don PPE (Butyl Gloves, Goggles) Test->PPE Hood Transfer to Fume Hood PPE->Hood Process Execute Experiment under N2/Ar Hood->Process Store Purge with N2 & Store at 4°C Dark Process->Store

Workflow for handling peroxide-forming aryl butanols safely.

Protocol 1: Safe Dispensing and Handling
  • Step 1: Pre-Operational Integrity Check

    • Action: Inspect the chemical container for crystallization around the cap or liquid stratification.

    • Causality: Solid crystals are a macroscopic indicator of shock-sensitive peroxide polymers. Friction from unscrewing the cap can trigger detonation ([3]).

    • Validation Step: If crystals are present, do NOT touch the bottle. Evacuate the area and call EHS. If clear, proceed.

  • Step 2: Environmental Isolation

    • Action: Transfer the sealed bottle to a certified chemical fume hood. Remove all ignition sources (hot plates, open flames).

    • Causality: Vapors are heavier than air and can travel across the benchtop to ignition sources, causing a flashback fire ([4]).

    • Validation Step: Verify the hood's face velocity monitor reads between 80–100 feet per minute (fpm).

  • Step 3: Inert Atmosphere Dispensing

    • Action: Purge the headspace of the container with Argon or Nitrogen gas before sealing.

    • Causality: Displacing atmospheric oxygen arrests the auto-oxidation radical chain reaction that generates hydroperoxides ([6]).

    • Validation Step: Bubble the inert gas through a mineral oil bubbler to visually confirm positive pressure flow before introducing it to the reagent bottle.

Peroxide Management & Quantitative Thresholds

Because 1-(3-Ethoxyphenyl)-2-butanol contains peroxide-forming moieties, it must be tested prior to any distillation or evaporation step. Use standard KI-starch quantitative test strips.

Peroxide ConcentrationOperational StatusCausality & Required Action
0 - 20 ppm Safe for useAutoxidation has not progressed. Proceed with standard handling.
20 - 100 ppm Caution / TreatInitiation of radical chain reaction. Must be treated with a reducing agent (e.g., sodium metabisulfite) to neutralize peroxides before use.
> 100 ppm Extreme HazardShock-sensitive polymeric peroxides present. Do NOT move the container. Evacuate the hood and contact EHS immediately for bomb-squad disposal ([6]).

Spill Response and Disposal Plan

In the event of a spill, standard sweeping or mopping is strictly prohibited due to the friction-sensitive nature of peroxidized solvents.

DisposalLogic Spill Spill Occurs Assess Assess Volume & Peroxide Risk Spill->Assess HighRisk >100 ppm Peroxide / Large Spill Evacuate & Call EHS Assess->HighRisk LowRisk <20 ppm Peroxide / Small Spill Proceed with Cleanup Assess->LowRisk Absorb Apply Inert Absorbent LowRisk->Absorb Collect Collect in Non-Sparking Container Absorb->Collect Waste Label as Hazardous Organic Waste Collect->Waste

Spill response and disposal decision matrix for 1-(3-Ethoxyphenyl)-2-butanol.

Protocol 2: Spill Remediation and Waste Segregation
  • Step 1: Hazard Triage

    • Action: Identify the spill volume and check the container's last known peroxide test date.

    • Causality: A spill of a highly peroxidized solvent cannot be cleaned with standard friction, as mechanical shock can trigger an explosion ([6]).

    • Validation Step: Cross-reference the bottle's log. If untested for >6 months, treat as a high-risk explosive spill.

  • Step 2: Containment and Absorption

    • Action: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do NOT use paper towels.

    • Causality: Paper towels provide a high-surface-area combustible substrate that can auto-ignite when saturated with flammable aryl alcohols ([5]).

    • Validation Step: Ensure no visible liquid remains pooling at the edges of the absorbent barrier.

  • Step 3: Waste Segregation

    • Action: Using non-sparking polypropylene tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

    • Causality: Metal tools can generate sparks upon striking the fume hood deck, igniting the vapor-air mixture ([1]).

    • Validation Step: Seal the HDPE container, label as "Flammable Organic Waste - Contains Ethers/Alcohols," and log the exact mass for EHS pickup.

References

  • Vanderbilt University Medical Center Office of Clinical and Research Safety (OCRS). "Peroxide Forming Chemicals: Management, Retention and Storage." Available at:[Link]

  • Texas Christian University (TCU) Environmental Health and Safety. "Peroxide-Forming Chemicals – Safety Guidelines." Available at: [Link]

Sources

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